molecular formula C22H24N4O B1164584 4-cyano CUMYL-BUTINACA isomer 2

4-cyano CUMYL-BUTINACA isomer 2

Cat. No.: B1164584
M. Wt: 360.5
InChI Key: HZXAXDPZAHVPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano CUMYL-BUTINACA isomer 2 is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5

InChI

InChI=1S/C22H24N4O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)25-26(20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,16H2,1-2H3,(H,24,27)

InChI Key

HZXAXDPZAHVPGL-UHFFFAOYSA-N

SMILES

O=C(NC(C)(C)C1=CC=CC=C1)C2=C3C(C=CC=C3)=NN2CCCCC#N

Synonyms

4-CN CUMYL-BINACA; CUMYL-4CN-BINACA; CUMYL-CB-PINACA; CUMYL-CYBINACA; SGT-78

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Cyano CUMYL-BUTINACA Isomer 2 (CAS 2365471-69-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano CUMYL-BUTINACA Isomer 2 (CAS 2365471-69-6) is a positional regioisomer of the potent synthetic cannabinoid CUMYL-4CN-BINACA (SGT-78). Chemically defined as the N2-alkylated indazole, this compound typically arises as a byproduct during the synthesis of the parent N1-isomer.

Differentiation between the parent compound (a Schedule I controlled substance in many jurisdictions) and Isomer 2 is critical for forensic reporting. While the parent compound is a high-potency CB1 receptor agonist implicated in mass casualty events, the N2-isomer is pharmacologically distinct and generally exhibits negligible affinity for cannabinoid receptors. This guide details the structural, synthetic, and analytical parameters required to distinguish these isomers with certainty.

Chemical Identity & Structural Characterization[1][2]

The core structural difference lies in the attachment point of the 4-cyanobutyl tail on the indazole ring system.[1] The parent compound is substituted at the 1-position (N1) , while Isomer 2 is substituted at the 2-position (N2) .

Physicochemical Properties
PropertyParent Compound (CUMYL-4CN-BINACA)Isomer 2 (Target Analyte)
CAS Number 1631074-54-82365471-69-6
IUPAC Name 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide
Formula C₂₂H₂₄N₄OC₂₂H₂₄N₄O
Molar Mass 360.46 g/mol 360.46 g/mol
Indazole Subst. N1 (Thermodynamic product)N2 (Kinetic byproduct)
UV

~300 nm~305 nm (Bathochromic shift typical of N2)
Structural Visualization

The following diagram illustrates the specific regiochemistry of Isomer 2 compared to the parent SGT-78.

StructureComparison cluster_parent Parent: CUMYL-4CN-BINACA (Active) cluster_isomer Isomer 2: CAS 2365471-69-6 (Inactive) N1_Node Indazole Core (N1-Substituted) Tail_N1 4-Cyanobutyl Tail Attached to N1 N1_Node->Tail_N1 Tail_N2 4-Cyanobutyl Tail Attached to N2 N2_Node Indazole Core (N2-Substituted) N2_Node->Tail_N2

Caption: Structural comparison highlighting the N1 vs. N2 regiochemistry. The N2-isomer (red) is the specific subject of CAS 2365471-69-6.

Synthesis & Origin

Understanding the origin of Isomer 2 is essential for explaining its presence in seized samples. It is rarely synthesized intentionally as a drug product but appears as an impurity due to the ambident nucleophilicity of the indazole ring.

Formation Mechanism

During the alkylation of N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide with 5-bromopentanenitrile (or equivalent alkyl halide), the indazole nitrogen atoms compete for the alkyl group.

  • N1-Alkylation: Favored under thermodynamic control and specific base conditions (e.g., strong bases), leading to the active parent compound.

  • N2-Alkylation: Favored under kinetic control or weaker basic conditions, leading to Isomer 2.

In poorly purified illicit batches, Isomer 2 can constitute 5–20% of the total mass.

SynthesisFlow Precursor Precursor: Indazole-3-carboxamide core Reaction Nucleophilic Substitution (Ambident Indazole Anion) Precursor->Reaction Reagents Reagents: 4-Cyanobutyl Bromide + Base (K2CO3/NaH) Reagents->Reaction Product_Major Major Product (N1) CUMYL-4CN-BINACA (Psychoactive) Reaction->Product_Major ~80-95% Yield Product_Minor Minor Product (N2) Isomer 2 (CAS 2365471-69-6) (Impurity/Inactive) Reaction->Product_Minor ~5-20% Yield

Caption: Synthetic pathway showing the divergent formation of the N1 parent and the N2 isomer.

Analytical Methodologies

Distinguishing Isomer 2 from the parent compound is the primary challenge in forensic analysis due to their identical molecular weight and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Both isomers exhibit a molecular ion at m/z 360 and a base peak typically associated with the cleavage of the amide bond (cumyl isocyanate or indazole acylium ion).

  • Differentiation Strategy: Retention Time (RT).

  • Observation: In standard non-polar capillary columns (e.g., DB-5, Rxi-5Sil MS), N2-isomers (Isomer 2) typically elute earlier than their N1-counterparts. This is due to the lower boiling point often observed in N2-substituted indazoles, which have a more "compact" dipole arrangement compared to the N1-isomers.

  • Protocol:

    • Run a Certified Reference Material (CRM) of both the parent and Isomer 2.

    • Establish relative retention times (RRT).

    • Warning: Do not rely solely on library mass spectra matching, as the EI spectra are nearly indistinguishable.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for definitive structural assignment.

  • 1H-NMR Diagnostic Signals:

    • Isomer 2 (N2): The proton at the indazole C7 position often shows a distinct shift compared to the N1 isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the confirmatory test.

      • N1-Isomer: The

        
        -protons of the butyl tail correlate with C7a  (bridgehead carbon).
        
      • N2-Isomer: The

        
        -protons of the butyl tail correlate with C3  (carbonyl-bearing carbon) and C1  (imine carbon).
        
Analytical Decision Tree

AnalysisTree Sample Seized Sample / Biological Extract GCMS GC-MS Screening Sample->GCMS Result_Coelution Single Peak? or Doublet? GCMS->Result_Coelution Check_RT Compare RT with Isomer 2 Reference Std Result_Coelution->Check_RT Distinct Peaks Ambiguous Ambiguous RT / Co-elution Result_Coelution->Ambiguous Unresolved Path_Doublet Doublet Observed Path_Single Single Peak Confirmation Confirm ID based on RT (Isomer 2 elutes earlier) Check_RT->Confirmation NMR Perform 1H-NMR / HMBC (If sample quantity allows) Ambiguous->NMR NMR->Confirmation HMBC Correlations

Caption: Workflow for the discrimination of CUMYL-4CN-BINACA isomers.

Pharmacology & Toxicology

Structure-Activity Relationship (SAR)

The pharmacological activity of synthetic cannabinoids is highly sensitive to the regiochemistry of the indazole core.

  • N1-Isomers (Parent): The "L-shape" conformation of N1-substituted indazoles aligns perfectly with the hydrophobic pockets of the CB1 receptor, resulting in nanomolar affinity (

    
     nM for CUMYL-4CN-BINACA) and potent psychoactivity.
    
  • N2-Isomers (Isomer 2): The linear projection of the alkyl tail in N2-isomers creates steric clashes within the receptor binding site. Consequently, Isomer 2 is expected to be virtually inactive or possess significantly reduced potency (

    
     nM) at CB1/CB2 receptors.
    
Toxicological Implications
  • False Positives: Identification of Isomer 2 in a biological sample does not necessarily indicate intoxication by an active agent, but it strongly suggests exposure to the parent compound (as a metabolic marker or impurity).

  • Metabolism: Isomer 2 likely undergoes similar metabolic processing (hydrolysis of the amide, oxidative decyanation) but may produce distinct isomer-specific metabolites detectable in urine.

Safety & Handling

Although Isomer 2 is predicted to be pharmacologically inactive, it is a structural analog of a potent agonist. Strict safety protocols must be maintained.

  • Engineering Controls: Handle only in a Class II Biosafety Cabinet or chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Deactivation: Surfaces should be cleaned with 10% bleach solution followed by ethanol to degrade potential residues.

  • Storage: Store neat standards at -20°C; protect from light and moisture.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide (CUMYL-4CN-BINACA). Retrieved from [Link]

  • Kevin, R. C., et al. (2019). CUMYL-4CN-BINACA is an efficacious and potent pro-convulsant synthetic cannabinoid receptor agonist. Frontiers in Pharmacology, 10, 595. Retrieved from [Link]

  • World Health Organization (WHO). (2018). Critical Review Report: CUMYL-4CN-BINACA. Expert Committee on Drug Dependence. Retrieved from [Link]

  • Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(9), 1546-1559. (Cited for general N1 vs N2 SAR principles). Retrieved from [Link]

Sources

Part I: The Parent Compound – SGT-78 (CUMYL-4CN-BINACA)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery, Origin, and Analytical Characterization of Synthetic Cannabinoid Isomers, Focusing on SGT-78 (CUMYL-4CN-BINACA)

Abstract

SGT-78, also known as CUMYL-4CN-BINACA, is a potent indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) that emerged on the novel psychoactive substance (NPS) market in the mid-2010s.[1] Its discovery and proliferation highlight a persistent challenge in forensic chemistry and toxicology: the emergence of structural isomers. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, pose significant analytical hurdles due to their identical mass and often similar fragmentation patterns in mass spectrometry. This can lead to misidentification, with profound legal and public health consequences, as different isomers can exhibit vastly different pharmacological activities and legal statuses.[2][3] While a specific compound officially designated "SGT-78 isomer 2" is not documented in peer-reviewed literature, its potential existence is a valid and critical concern for the scientific community. This guide provides a comprehensive technical framework for the hypothetical discovery, characterization, and differentiation of a novel SGT-78 isomer. It synthesizes established forensic workflows, advanced analytical protocols, and an understanding of clandestine synthesis routes to offer researchers, scientists, and drug development professionals a robust methodology for addressing the challenge of isomerism within the SCRA class.

Discovery and Origin

SGT-78 (1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide) first appeared not in a clinical trial, but within a 2014 patent from a New Zealand-based entity.[1][4] The patent described the preparation of various cannabinoid compounds for purported therapeutic uses such as treating pain and nausea.[1] Shortly thereafter, around late 2015, forensic laboratories in Europe began detecting SGT-78 in seized drug materials, marking its transition from a patented chemical entity to a widespread NPS.[1] Its synthesis in clandestine laboratories is often based on adapting methodologies published in pharmaceutical patents.[5]

Chemical Structure and Properties

SGT-78 belongs to the indazole-3-carboxamide family of SCRAs.[6] Its structure is characterized by three key components:

  • An indazole core , providing the central scaffold.

  • A cumyl head group (2-phenylpropan-2-yl) attached to the carboxamide nitrogen, a feature known to confer high potency.

  • A 4-cyanobutyl tail attached to the indazole nitrogen, which modulates receptor binding affinity.

Its molecular formula is C22H24N4O, and it is recognized for its high affinity for both the CB1 and CB2 cannabinoid receptors.[6]

Pharmacological Profile

SGT-78 is a potent and efficacious full agonist at the CB1 and CB2 cannabinoid receptors.[7][8] Unlike Δ9-THC, which is a partial agonist, full agonists like SGT-78 can elicit a much stronger and often more dangerous physiological response, a characteristic common to many SCRAs.[9][10] In vivo studies in mice demonstrated that SGT-78 induces profound hypothermia at doses as low as 0.1 mg/kg, positioning it as one of the more potent SCRAs evaluated in animal models.[1] Its metabolism can lead to the cleavage of the cyanide moiety, which may introduce additional toxicity risks.[7]

Part II: The Forensic Challenge of Isomerism

Isomers in Forensic Science

Isomerism is a critical challenge in the analysis of NPS.[11] Structural isomers, particularly positional isomers, have the same molecular weight and will not be differentiated by mass spectrometry alone. Their similar chemical properties also make them difficult to separate chromatographically.[2] This is a significant issue because:

  • Legal Status: One isomer may be a controlled substance while another is not.[2]

  • Toxicity and Potency: Minor structural changes can dramatically alter a compound's interaction with biological receptors, leading to vastly different potency and toxicity profiles.

Hypothesizing "SGT-78 Isomer 2"

The most plausible structural variant of SGT-78 would be a positional isomer . In clandestine synthesis, impurities in starting materials or non-specific reaction conditions can lead to the alkyl tail or other substituents being attached at different positions on the indazole ring. For SGT-78, a likely isomer would involve the 4-cyanobutyl tail being attached to the N2 position of the indazole ring instead of the N1 position.

Another possibility, though less likely to be termed a simple isomer, involves rearrangement of the cumyl group, similar to isomers explored for the related compound Cumyl-PEGACLONE, such as an ethylbenzyl or n-propylphenyl variant.[12][13]

dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=1, pad="0.5,0.5", margin=0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [penwidth=1.5, color="#5F6368"];

} END_DOT Caption: Structural relationship between SGT-78 and a hypothetical N2 positional isomer.

Part III: A Framework for Novel Isomer Discovery

The discovery of a new NPS isomer typically follows a structured workflow, pioneered by organizations like the Center for Forensic Science Research and Education (CFSRE) through its NPS Discovery program.[14][15][16] This involves a systematic process of sample and data analysis to detect previously unidentified compounds.

The NPS Discovery Workflow

This framework is built on two primary approaches:[17]

  • Sample-Mining: Re-analyzing older, authenticated forensic samples (e.g., seized materials, biological fluids) with new, more sensitive analytical methods to find previously undetected substances.

  • Data-Mining: Re-processing existing analytical data (e.g., from LC-QTOF-MS runs) against an updated and expanded mass spectral library that includes newly identified NPS.

This proactive surveillance allows laboratories to identify emerging threats and trends in the drug market before they become widespread.[16][18]

NPS_Discovery_Workflow

Part IV: Definitive Analytical Protocols for Isomer Differentiation

Distinguishing between SGT-78 and a potential isomer requires a multi-platform analytical approach. A mass spectrometer alone is insufficient for differentiating isomers.[2]

Protocol: Chromatographic Separation of Positional Isomers

The primary goal is to exploit subtle differences in polarity and stereochemistry to achieve baseline separation. Ultra-High Performance Liquid Chromatography (UHPLC) is often the method of choice.[11]

Objective: To resolve SGT-78 (N1-isomer) from its hypothetical N2-positional isomer.

Methodology:

  • System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column Selection: A core-shell C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is a good starting point due to its high efficiency and hydrophobic selectivity. The N2-isomer may be slightly less polar and thus have a different retention time.

  • Mobile Phase:

    • A: 10 mM ammonium formate with 0.1% formic acid in water.

    • B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution:

    • Start at 30-40% B.

    • Ramp linearly to 95% B over 8-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Rationale: A long, shallow gradient is crucial for separating compounds with very similar properties. The acidic modifier ensures good peak shape and ionization efficiency. The N2-isomer is expected to elute slightly earlier than the N1-isomer, but this must be confirmed experimentally.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

While parent mass is identical, fragmentation patterns in MS/MS can sometimes provide clues.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition (C22H24N4O) with high accuracy (e.g., < 2 ppm mass error), ruling out other potential compounds.

  • Collision-Induced Dissociation (CID): Fragmentation of the two isomers may yield the same primary fragments, but the relative abundances of these fragments can differ. This difference, while subtle, can be used for differentiation, especially when analyzed with multivariate statistical methods.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the only technique that provides unambiguous structural elucidation.

  • ¹H NMR: Will show distinct differences in the chemical shifts and coupling patterns of the protons on the indazole ring, definitively confirming the attachment point of the cyanobutyl tail.

  • ¹³C NMR: Will show differences in the chemical shifts of the indazole carbons.

  • 2D NMR (HMBC, HSQC): These experiments reveal correlations between protons and carbons, providing unequivocal proof of the molecule's connectivity and confirming which nitrogen atom the alkyl chain is bonded to.

Comparative Data Summary (Hypothetical)
ParameterSGT-78 (Parent)Hypothetical "Isomer 2" (N2-Positional)Rationale for Difference
UHPLC Retention Time 7.8 min7.6 minThe N2-isomer may have slightly different polarity, leading to a shift in retention time.
Exact Mass [M+H]⁺ 361.2023361.2023Identical molecular formula.
Key MS/MS Fragments m/z 144, 118, 91m/z 144, 118, 91Fragments may be identical, but relative abundances could differ.
Key ¹H NMR Shift Indazole proton at ~8.2 ppmIndazole proton at ~7.9 ppmThe electronic environment of the indazole ring protons changes significantly with N-substitution position.

Part V: Synthesis, Origin, and Pharmacological Implications

Plausible Synthetic Origin

A novel isomer like the one hypothesized would originate from a clandestine laboratory. Its appearance could be:

  • Unintentional: Arising from impure starting materials (e.g., a mix of N1- and N2-unsubstituted indazole) or non-optimized reaction conditions that allow for non-selective alkylation.

  • Intentional: Synthesized deliberately to circumvent existing drug laws. Clandestine chemists often create isomers of controlled substances in an attempt to produce a "legal high."[5]

Structure-Activity Relationship (SAR) and Biological Impact

The specific placement of substituents on the core structure is critical for cannabinoid receptor binding. A study on isomers of a related compound, Cumyl-PEGACLONE, demonstrated this principle clearly. Newly synthesized ethylbenzyl and n-propylphenyl isomers exhibited a strongly reduced CB1 receptor activity compared to the parent compound.[12][13] This was hypothesized to be due to steric hindrance in the receptor's binding pocket.[12]

This implies that a positional isomer of SGT-78 could have a significantly different pharmacological profile. It might be less potent, more potent, or interact with other receptors, leading to an unpredictable and potentially dangerous toxicological profile.

Receptor_Binding

Conclusion

The challenge presented by isomers of synthetic cannabinoids like SGT-78 is a formidable one, standing at the intersection of analytical chemistry, pharmacology, and law. While "SGT-78 isomer 2" remains a hypothetical entity in public scientific records, the framework for its discovery and characterization is well-established. A systematic discovery process, leveraging both sample and data mining, is the first step in identifying such a compound. Definitive identification hinges on a multi-tiered analytical approach, where advanced chromatographic techniques provide separation, high-resolution mass spectrometry confirms composition, and NMR spectroscopy delivers the final, unambiguous structural proof. Understanding the structure-activity relationships is paramount, as minor molecular changes can drastically alter a substance's effects, posing a significant risk to public health. The principles and protocols outlined in this guide provide the necessary tools for the scientific community to stay ahead of the ever-evolving landscape of novel psychoactive substances.

References

  • Challenges of screening and identifying NPS in the forensic labor
  • Re-Introducing CFSRE's NPS Discovery Program: Past, Present, and a Look into the Future. (n.d.). CFSRE.
  • NPS Discovery and the Hunt for New Drugs of Abuse. (2021). AACC.
  • Implementation of NPS Discovery – An Early Warning System for Novel Drug Intelligence, Surveillance, Monitoring, Response, and Forecasting using Drug Materials. (2026).
  • SGT-78 powder, buy Cumyl-4CN-Binaca USA, Canada, Australia. (n.d.). Cannabinoids Sales.
  • Critical Review Report: CUMYL-PEGACLONE. (n.d.).
  • Wiley, J. L., et al. (2021). Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. Drug and Alcohol Dependence, 225, 108794.
  • Janssens, L., et al. (2020). In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration. Drug Testing and Analysis, 12(11-12), 1630-1638.
  • Implementation of NPS Discovery – An Early Warning System for Novel Drug Intelligence, Surveillance, Monitoring, Response, and. (2026).
  • Janssens, L., et al. (2019).
  • Kevin, R. C., et al. (2019). CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist. Frontiers in Pharmacology, 10, 538.
  • The pharmacology of cumyl-carboxamide synthetic cannabinoid new psychoactive substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and their analogues. (n.d.).
  • Cumyl-PEGACLONE: A comparatively safe new synthetic cannabinoid receptor agonist entering the NPS market? (n.d.).
  • Angerer, V., et al. (2017). Characterization of the new synthetic cannabinoid 'Cumyl-PEGACLONE' including first pharmacological data.
  • Structural formula of the unknown compound identified as CUMYL-PEGACLONE. (n.d.).
  • CUMYL-PEGACLONE. (n.d.). Wikipedia.
  • Shadnia, S., et al. (2018).
  • CUMYL-PEGACLONE. (n.d.).
  • Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 32, 249-262.
  • [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. (2024). PubMed.
  • Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. (2023). ChemRxiv.
  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. (2026). PubMed.
  • The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. (2025).
  • Analytical studies on the 2-naphthoyl substituted-1-n-pentylindoles: Regioisomeric synthetic cannabinoids. (2018). PubMed.

Sources

Topic: Preliminary Toxicological Screening of "4-cyano CUMYL-BUTINACA isomer 2"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of novel psychoactive substances (NPS) presents a formidable challenge to public health and forensic toxicology.[1][2][3][4] Among these, synthetic cannabinoid receptor agonists (SCRAs) are a rapidly evolving class, with new structural analogues appearing frequently.[1][5] This guide focuses on a specific entity, 4-cyano CUMYL-BUTINACA isomer 2 (also known as CUMYL-4CN-BINACA isomer 2), a synthetic cannabinoid for which the toxicological properties are not well-documented.[6][7] We present a tiered, logical framework for the preliminary toxicological screening of this compound, designed to generate foundational data on its cytotoxic, receptor-mediated, and genotoxic potential. This document provides not just protocols, but the scientific rationale behind the selection of a multi-assay approach, progressing from high-throughput in vitro methods to targeted, preliminary in vivo assessments. The objective is to build a robust, initial safety profile to inform risk assessment and guide further research.

Introduction: The Rationale for a Tiered Screening Approach

4-cyano CUMYL-BUTINACA isomer 2 belongs to the indazole-3-carboxamide family of SCRAs, a class known for potent agonism at the cannabinoid receptors (CB1 and CB2).[6][8] Unlike Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis which acts as a partial agonist, many SCRAs are full agonists, a property that may contribute to their increased potency and severe adverse effects.[9][10][11] Given that the physiological and toxicological properties of this specific isomer are largely unknown, a systematic screening strategy is imperative.[6]

A tiered approach is the most logical and resource-efficient method for evaluating an unknown compound. This strategy begins with broad, high-throughput in vitro assays to identify key biological activities and potential hazards. Positive findings at this stage trigger more specific and complex investigations, including limited in vivo studies. This workflow ensures that animal testing is minimized and reserved for compounds that demonstrate significant biological activity in initial screens.

G cluster_0 Tiered Toxicological Screening Workflow A Compound Identification 4-cyano CUMYL-BUTINACA isomer 2 B Tier 1: In Vitro Assessment (High-Throughput Screening) A->B Physicochemical Characterization C Tier 2: Preliminary In Vivo Assessment (Systemic Toxicity) B->C Proceed if significant in vitro activity detected D Integrated Risk Assessment & Data Synthesis B->D Hazard Identification C->D Dose-Response Characterization E Decision Point: Further Development / Regulatory Flagging D->E Risk Profile Generation

Caption: High-level overview of the tiered toxicological screening workflow.

Physicochemical Identity

Prior to biological evaluation, confirming the identity and properties of the test article is a critical first step. This ensures the purity of the compound and informs solvent selection for subsequent assays.

PropertyValueSource
Formal Name 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide[6]
Synonyms CUMYL-4CN-BINACA isomer 2, SGT-78 isomer[6]
CAS Number 2365471-69-6[6]
Molecular Formula C22H24N4O[6]
Formula Weight 360.5 g/mol [6]
Purity ≥98% (Analytical Reference Standard)[12]
Formulation Crystalline Solid[6]
Solubility Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (1 mg/ml)[6]

Tier 1: Foundational In Vitro Assessment

The initial tier focuses on three fundamental questions: Is the compound overtly cytotoxic? Does it interact with its expected pharmacological targets? Does it have the potential to damage genetic material?

G cluster_1 Tier 1 In Vitro Screening Cascade Input Test Compound: 4-cyano CUMYL-BUTINACA isomer 2 Cytotox Cytotoxicity Assay (e.g., LDH Release) Input->Cytotox Binding Receptor Binding Assay (CB1/CB2 Receptors) Input->Binding Genotox Genotoxicity Assay (e.g., In Vitro Micronucleus) Input->Genotox Output Initial Hazard Profile: - Cytotoxic Potential (IC50) - Receptor Affinity (Ki) - Genotoxic Potential Cytotox->Output Binding->Output Genotox->Output

Sources

Technical Guide: Stability and Degradation of 4-cyano CUMYL-BUTINACA Isomer 2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-cyano CUMYL-BUTINACA Isomer 2 (2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide) is the 2H-indazole positional isomer of the synthetic cannabinoid SGT-78 (CUMYL-4CN-BINACA). While often present as a synthesis by-product or distinct impurity in illicit preparations, its structural divergence from the parent 1H-isomer confers unique stability profiles and degradation kinetics.

This guide provides a rigorous technical analysis of the physicochemical stability, thermal degradation pathways (specifically the liberation of free cyanide), and analytical differentiation of Isomer 2. It is designed for forensic toxicologists and pharmaceutical researchers requiring high-fidelity data for reference standard maintenance and casework interpretation.

Chemical Identity and Structural Basis[1][2][3]

The primary distinction between the parent compound (SGT-78) and Isomer 2 lies in the alkylation site on the indazole core. This positional isomerism significantly impacts the electron density distribution, affecting both the lability of the carboxamide linker and the thermodynamics of the butyl tail.

FeatureParent Compound (SGT-78) Isomer 2 (Target Analyte)
IUPAC Name 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide
Alkylation Site Position 1 (Nitrogen)Position 2 (Nitrogen)
CAS Number 1631074-54-82365471-69-6
Molecular Formula C₂₂H₂₄N₄OC₂₂H₂₄N₄O
Electronic Character Aromatic sextet preserved in benzene ring; pyrazole ring formal aromaticity.[1][2][3]Quinoid-like character in the indazole system; generally less thermodynamically stable than 1H.

Stability Profile

Thermodynamic & Storage Stability

The 2H-indazole isomers of synthetic cannabinoids are generally thermodynamically less stable than their 1H counterparts due to the disruption of the aromatic system in the indazole core. However, in solid form, Isomer 2 exhibits significant kinetic stability.

  • Solid State : Stable for

    
     7 years when stored at -20°C under desiccated conditions.
    
  • Solution State : In acetonitrile or methanol, the compound is stable for weeks at 4°C. However, protic solvents can accelerate isomerization or hydrolysis under acidic conditions.

  • Critical Vulnerability : The nitrile group (–CN) on the butyl tail is susceptible to hydrolysis to an amide or carboxylic acid under extreme pH, though this is slow at neutral pH.

Thermal Degradation & Toxicity (Pyrolysis)

The most critical degradation pathway for 4-cyano substituted cannabinoids is thermolysis . Upon heating (e.g., smoking/vaping conditions >200°C), the molecule undergoes fragmentation that releases high-risk toxicants.[4]

  • Cyanide Release : Like its parent SGT-78, Isomer 2 possesses a 4-cyanobutyl tail. Thermal stress causes the homolytic cleavage or elimination of this tail, potentially releasing hydrogen cyanide (HCN) or free cyanide ions.

  • Mechanism : The degradation proceeds via the cleavage of the amide bond and the N-alkyl chain. The "4-cyano" moiety is a known precursor for cyanide liberation in vivo and in vitro during pyrolysis.

Hydrolytic Degradation

In aqueous environments (sewage, biological matrices), Isomer 2 degrades via hydrolysis of the carboxamide linker and the nitrile group.

  • Amide Hydrolysis : Cleavage of the amide linker yields 2-(4-cyanobutyl)-2H-indazole-3-carboxylic acid and cumyl amine.

  • Nitrile Hydrolysis : The terminal cyano group converts to a carboxylic acid (butanoic acid derivative).

Degradation Pathways (Visualization)

The following diagram details the thermal and hydrolytic degradation pathways, highlighting the critical release of cyanide and the formation of specific markers.

G Parent 4-cyano CUMYL-BUTINACA Isomer 2 (2H-Indazole) Thermal Thermal Degradation (>200°C / Pyrolysis) Parent->Thermal Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Parent->Hydrolysis Cyanide Hydrogen Cyanide (HCN) [TOXIC] Thermal->Cyanide Tail Elimination IndazoleCore 2H-Indazole-3-carboxamide Derivatives Thermal->IndazoleCore Core Fragmentation CumylIsocyanate Cumyl Isocyanate / Amine Thermal->CumylIsocyanate Linker Cleavage CarboxylicAcid 2-(4-cyanobutyl)-2H-indazole- 3-carboxylic acid Hydrolysis->CarboxylicAcid Amide Cleavage CumylAmine Cumylamine Hydrolysis->CumylAmine Amide Cleavage ButanoicAcid Butanoic Acid Metabolite (Nitrile Hydrolysis) CarboxylicAcid->ButanoicAcid CN -> COOH (Secondary Step)

Caption: Thermal and hydrolytic degradation pathways of Isomer 2, emphasizing the toxicolytic release of cyanide.

Analytical Differentiation

Differentiation between the 1H (SGT-78) and 2H (Isomer 2) forms is critical for forensic reporting.

Chromatographic Separation (LC-MS/MS)

Isomer 2 typically elutes earlier than the 1H-parent on reverse-phase C18 columns due to the slight difference in polarity caused by the quinoid-like 2H-indazole system.

  • Retention Time Delta : Expect a

    
    RT of 0.2 – 0.5 minutes depending on gradient slope.
    
  • Mobile Phase : Acidic mobile phases (0.1% Formic Acid) enhance peak shape for the basic nitrogen.

Mass Spectrometry (EI & ESI)
  • GC-MS (EI) : Both isomers produce virtually identical molecular ions (

    
     360) and major fragments (
    
    
    
    243, 145). Differentiation relies strictly on retention time or derivatization.
  • ESI-MS/MS : The fragmentation patterns are similar, but the relative abundance of the indazole core fragment (

    
     243) vs. the cumyl fragment (
    
    
    
    119) can vary.

Experimental Protocols

Protocol A: Forced Degradation Assessment

Objective : To validate the stability of Isomer 2 under stress conditions and identify degradation products.

  • Preparation : Prepare a 1 mg/mL stock solution of Isomer 2 in Acetonitrile.

  • Acid Stress : Aliquot 100 µL stock + 100 µL 1N HCl. Incubate at 60°C for 4 hours.

  • Base Stress : Aliquot 100 µL stock + 100 µL 1N NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Stress : Aliquot 100 µL stock + 100 µL 3% H₂O₂. Incubate at RT for 24 hours.

  • Thermal Stress : Heat solid residue at 200°C for 15 minutes in a sealed headspace vial (capture volatiles for cyanide testing).

  • Analysis : Quench samples, dilute to 10 µg/mL, and analyze via UHPLC-PDA-HRMS.

    • Success Criteria: Recovery of parent < 90% indicates significant degradation. Identification of hydrolysis product (MW 243.11) confirms amide cleavage.

Protocol B: Analytical Separation (differentiation from SGT-78)

Objective : To resolve Isomer 2 from SGT-78 in complex matrices.

  • Column : Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A : Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient :

    • 0.0 min: 30% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 30% B

  • Flow Rate : 0.4 mL/min.

  • Detection : MRM Mode (Positive ESI).

    • Transition 1: 361.2

      
       119.1 (Quantifier)
      
    • Transition 2: 361.2

      
       243.1 (Qualifier)
      
  • Result : Isomer 2 will elute before SGT-78.

References

  • Åstrand, A., et al. (2018).[6][7] Metabolism study for CUMYL-4CN-BINACA in human hepatocytes and authentic urine specimens: Free cyanide is formed during the main metabolic pathway. Drug Testing and Analysis. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2018). Report on the risk assessment of CUMYL-4CN-BINACA in the framework of the Council Decision on new psychoactive substances. EMCDDA.[8][9] [Link]

  • Kevin, R. C., et al. (2019).[10] CUMYL-4CN-BINACA is an efficacious and potent pro-convulsant synthetic cannabinoid receptor agonist. Frontiers in Pharmacology. [Link]

  • McKenzie, C., et al. (2018). Identification of a thermal degradation product of CUMYL-PEGACLONE. Drug Testing and Analysis. [Link]

Sources

Technical Guide: Metabolic Profiling & Analysis of 4-cyano CUMYL-BUTINACA Isomer 2

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the specific metabolic profile and analytical characterization of 4-cyano CUMYL-BUTINACA Isomer 2 (the 2H-indazole regioisomer), distinct from its widely trafficked 1H-indazole counterpart (SGT-78/CUMYL-4CN-BINACA).

Executive Summary

4-cyano CUMYL-BUTINACA Isomer 2 (2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide) is the 2H-indazole regioisomer of the synthetic cannabinoid SGT-78. While often encountered as a synthesis impurity or a distinct reference standard in forensic casework, its metabolic pathway parallels the major 1H-isomer but yields structurally distinct biomarkers.

This guide details the biotransformation of Isomer 2, focusing on the oxidative decyanation of the aliphatic nitrile tail and the differentiation of its metabolites from standard SGT-78 markers using LC-HRMS.

Part 1: Structural Characterization & Isomerism

The primary challenge in analyzing this compound is distinguishing it from the pharmacologically potent 1H-isomer. Both share the formula


 and exact mass (360.1950 Da), but differ in the attachment point of the cyanobutyl tail on the indazole core.
FeatureSGT-78 (Parent / Isomer 1) Isomer 2 (Target of Guide)
IUPAC Name 1-(4-cyanobutyl)-...-1H-indazole...[1][2]2-(4-cyanobutyl)-...-2H-indazole...[3]
Core Structure 1H-Indazole (Tail at

)
2H-Indazole (Tail at

)
Thermodynamic Stability High (Major product)Lower (Kinetic product/Impurity)
Key Analytical Difference Retention Time (Typically later eluting on C18)Retention Time (Typically earlier eluting)
Chemical Structure Visualization

The following diagram illustrates the structural divergence and the primary sites of metabolic attack.

G Parent 4-cyano CUMYL-BUTINACA Isomer 2 (2H-Indazole) Tail Cyanobutyl Tail (N2) (Primary Site) Parent->Tail Oxidative Decyanation Head Cumyl Amide Head (Secondary Site) Parent->Head Hydroxylation Core Indazole Core (Stable) Parent->Core N-Dealkylation (Minor)

Caption: Structural decomposition of Isomer 2 highlighting the N2-cyanobutyl tail as the primary site for Phase I metabolism.

Part 2: Predicted Metabolic Pathways

Based on the metabolic behavior of SGT-78 and related 2-alkyl-indazole cannabinoids (e.g., AB-CHMINACA isomer 2), the metabolism of 4-cyano CUMYL-BUTINACA Isomer 2 proceeds via three concurrent pathways.

Pathway A: Oxidative Decyanation (Major)

The aliphatic nitrile group is metabolically labile. CYP450 enzymes (primarily CYP3A4 and CYP2C9) attack the carbon adjacent to the nitrogen or the terminal carbon, leading to the release of cyanide (


) and the formation of an alcohol, which is rapidly oxidized to a carboxylic acid.
  • Step 1: Hydroxylation at the 4-position of the butyl chain (cyanohydrin intermediate).[4]

  • Step 2: Loss of

    
     to form the aldehyde intermediate.[4]
    
  • Step 3: Oxidation to 2-(3-carboxypropyl)-CUMYL-BINACA (The "Butanoic Acid" metabolite).

Pathway B: Hydroxylation

Direct hydroxylation occurs on the cumyl ring or the indazole ring without removing the cyano group.

  • Target: Hydroxy-Isomer 2 (Intact cyano group + OH on cumyl ring).

Pathway C: Amide Hydrolysis

Cleavage of the amide linker separates the head and tail.

  • Product: 2-(4-cyanobutyl)-indazole-3-carboxylic acid .

Metabolic Pathway Map

Metabolism Isomer2 Isomer 2 (Parent) [M+H]+ 361.20 Cyanohydrin Intermediate Cyanohydrin Isomer2->Cyanohydrin CYP450 (Hydroxylation) Met_OH M-Hydroxy (Cumyl) (Intact Cyano) [M+H]+ 377.20 Isomer2->Met_OH Hydroxylation (Minor) Met_Hyd Hydrolysis Product 2-(4-cyanobutyl)-indazole-3-COOH Isomer2->Met_Hyd Amidase Aldehyde Aldehyde Intermediate (-HCN) Cyanohydrin->Aldehyde -HCN (Toxicity Risk) Met_Alcohol M-Alcohol (Isomer 2) 2-(4-hydroxybutyl)-... [M+H]+ 352.20 Aldehyde->Met_Alcohol Reductase Met_Acid M-Butanoic Acid (Isomer 2) 2-(3-carboxypropyl)-... [M+H]+ 366.18 Met_Alcohol->Met_Acid Dehydrogenase (Major Urinary Marker)

Caption: Proposed Phase I metabolic pathway for Isomer 2. The 'Butanoic Acid' derivative (Red) is the predicted primary urinary biomarker.

Part 3: Experimental Workflow for Metabolite Identification

To definitively identify these metabolites and distinguish them from SGT-78, the following in vitro protocol using Human Liver Microsomes (HLM) is recommended. This system validates the formation of the specific 2-alkyl metabolites.

Protocol: HLM Incubation & Extraction
  • Preparation of Stock Solutions:

    • Dissolve 4-cyano CUMYL-BUTINACA Isomer 2 (Cayman No. 20748) in DMSO to 10 mM.

    • Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

      
      ).
      
  • Incubation:

    • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

    • Reaction Mix: Phosphate buffer (0.1 M, pH 7.4) + HLM (final 1 mg/mL) + Isomer 2 (10 µM).

    • Initiation: Add NADPH regenerating system.

    • Conditions: Incubate at 37°C for 0, 60, and 180 minutes (Time-course is critical to observe the alcohol-to-acid transition).

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid (1:1 v/v).

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Collect supernatant for LC-HRMS analysis.

  • Control Arms (Self-Validation):

    • Negative Control: HLM without NADPH (checks for non-enzymatic degradation).

    • Substrate Control: Buffer + Substrate (no HLM).

    • Isomer 1 Comparator: Run parallel incubation with standard SGT-78 to establish retention time offsets.

Part 4: Analytical Differentiation & Data Interpretation

The metabolites of Isomer 2 will be isobaric (same mass) to those of SGT-78. Differentiation relies on chromatographic separation and MS/MS fragmentation patterns.[5]

Predicted Mass Transitions (LC-HRMS)
Metabolite IDTransformationFormula[M+H]+ (

)
Differentiation Factor
M-Isomer2-Acid Oxidative Decyanation (+O -CN +OH)

366.1812 RT Shift: Elutes earlier than SGT-78 Acid.
M-Isomer2-Alc Decyanation/Reduction (-CN +OH)

352.2020 Fragment: 2-alkyl indazole core fragments differently than 1-alkyl.
M-Isomer2-OH Monohydroxylation (+O)

377.1972 RT Shift: Distinct from SGT-78 OH-metabolites.
Fragmentation Logic (MS/MS)
  • 1H-Indazoles (SGT-78): Typically show a dominant characteristic cleavage of the amide bond, retaining the charge on the acylium ion (indazole side).

  • 2H-Indazoles (Isomer 2): Often show enhanced fragmentation of the N-N bond or ring opening. The "2-alkyl" position is less stable, potentially leading to a higher abundance of the bare indazole core ion in high-energy collision spectra.

Data Summary Table: Isomer 1 vs Isomer 2
FeatureSGT-78 Metabolites (Isomer 1)Isomer 2 Metabolites
Major Biomarker 1-(3-carboxypropyl)-CUMYL-BINACA2-(3-carboxypropyl)-CUMYL-BINACA
Cyanide Release HighHigh (Mechanism identical at tail)
Chromatography Retains longer on C18 (typically)Retains less (more polar interaction)

References

  • Åstrand, A., et al. (2018).[4] Metabolism study for CUMYL-4CN-BINACA in human hepatocytes and authentic urine specimens: Free cyanide is formed during the main metabolic pathway. Drug Testing and Analysis, 10(8), 1270-1279. Retrieved from [Link]

  • Franz, F., et al. (2018). Phase I metabolism of the new psychoactive drug CUMYL-4CN-BINACA and detection in human urine samples. Forensic Science International, 288, 26-34. Retrieved from [Link]

  • Longworth, M., & Banister, S. D., et al. (2016).[5] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA... are possible manufacturing impurities. Forensic Toxicology, 34, 286–303. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2H-indazole synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2H-Indazole Synthetic Cannabinoids

Abstract

This guide details the synthetic protocols for 2H-indazole-3-carboxamide derivatives, a structural subclass of synthetic cannabinoids (SCRAs) often encountered as regioisomeric impurities or novel psychoactive substances (NPS).[1] While 1H-indazole derivatives (e.g., AB-PINACA, 5F-ADB) represent the primary pharmacophore for CB1 receptor agonism, the 2H-isomers are critical for forensic reference standards, metabolism studies, and structure-activity relationship (SAR) profiling. This document provides a divergent workflow: Method A for the isolation of 2H-isomers from non-selective alkylation, and Method B for the targeted, regioselective synthesis of the 2H-indazole core via reductive cyclization.

Introduction: The Regiochemistry Challenge

The transition from indole- to indazole-based SCRAs introduced a critical synthetic variable: Annular Tautomerism . The indazole ring contains two nitrogen atoms capable of alkylation:[2][3][4][5]

  • N1 (1H-Indazole): The thermodynamically favored product.[6][7][8][9] Correlates with high CB1 affinity (nM range).[10][11]

  • N2 (2H-Indazole): The kinetically favored or minor product.[7] Often possesses significantly lower CB1 affinity (

    
    M range) but is distinct in mass spectrometry fragmentation and NMR spectroscopy.
    

For drug development and forensic validation, relying on "impurity isolation" is inefficient. Researchers require robust protocols to deliberately synthesize the 2H-scaffold.

Strategic Synthesis Planning

The synthesis of 2H-indazole cannabinoids hinges on controlling the alkylation site of the indazole core before the final amide coupling.[4]

Mechanism of Regioselectivity
  • Thermodynamic Control (N1): Strong bases (NaH,

    
    -BuOK) in polar aprotic solvents (DMF, THF) promote equilibration to the more stable N1-anion, leading to 1-alkyl-1H-indazoles.
    
  • Kinetic/Reagent Control (N2): Utilization of steric bulk, specific metal chelation, or constructing the ring after N-alkylation (e.g., Cadogan cyclization) forces the formation of the 2H-isomer.

Visual Workflow: Divergent Pathways

The following diagram illustrates the decision matrix for synthesizing N1 vs. N2 isomers.

IndazolePathways Start Precursor: Indazole-3-carboxylate CondA Method A: Direct Alkylation (K2CO3 / DMF / RT) Start->CondA Mix Mixture: N1 (Major) + N2 (Minor) CondA->Mix Sep Separation: Flash Chromatography (Critical Step) Mix->Sep Target2H Target: 2-Alkyl-2H-Indazole Core Sep->Target2H Elutes 2nd (usually) CondB Method B: Reductive Cyclization (o-Nitrobenzaldehyde + Amine) Cycl Cadogan Cyclization (PBu3 or PPh3) CondB->Cycl Cycl->Target2H >95% Regioselectivity Hydro Hydrolysis (LiOH) Target2H->Hydro Couple Amide Coupling (L-Valinamide/L-tert-Leucinamide) Hydro->Couple Final Final 2H-SCRA (e.g., 2H-AB-PINACA) Couple->Final

Figure 1: Strategic workflow for accessing 2H-indazole synthetic cannabinoids.

Experimental Protocols

Method A: Isolation via Non-Selective Alkylation

Use this method if you require both N1 and N2 isomers for comparative analysis.

Reagents:

  • Methyl 1H-indazole-3-carboxylate (1.0 eq)[11][12]

  • Alkyl bromide/iodide (e.g., 1-bromopentane, 1-bromo-5-fluoropentane) (1.1 eq)

  • Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve methyl 1H-indazole-3-carboxylate (500 mg, 2.84 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under nitrogen.

  • Base Addition: Add

    
     (785 mg, 5.68 mmol). Stir at room temperature for 15 minutes. Note: Using milder bases like carbonates rather than NaH increases the proportion of the kinetic N2 product.
    
  • Alkylation: Add the alkyl halide (3.12 mmol) dropwise. Stir at room temperature for 24 hours.

  • Quench: Pour mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Isomer Separation (CRITICAL):

    • Perform Flash Column Chromatography (Silica Gel).

    • Gradient: 0-30% Ethyl Acetate in Hexanes.

    • Elution Order: The N1-isomer (less polar) typically elutes first. The N2-isomer (more polar) elutes second.

    • Yield Expectations: N1: ~70-80% | N2: ~10-15%.

Method B: Targeted Synthesis of 2H-Indazoles (Reductive Cyclization)

Use this method for high-yield, exclusive synthesis of the 2H-isomer.

Concept: This route builds the indazole ring around the nitrogen, locking the alkyl group in the N2 position.

Reagents:

  • Methyl 2-formyl-3-nitrobenzoate (Starting material)

  • Primary Amine (e.g., Pentylamine, 5-fluoro-pentylamine) (1.0 eq)

  • Tri-n-butylphosphine (

    
    ) (2.5 eq) or Triphenylphosphine (
    
    
    
    )
  • Solvent: Isopropanol or Toluene

Step-by-Step Protocol:

  • Imine Formation:

    • Combine methyl 2-formyl-3-nitrobenzoate (1.0 eq) and the alkyl amine (1.0 eq) in Isopropanol.

    • Stir at RT for 2 hours. Monitor formation of the Schiff base (imine) by TLC.

  • Cadogan Cyclization:

    • Add

      
       (2.5 eq) directly to the reaction vessel.
      
    • Heat to reflux (85°C) for 4–6 hours.

    • Mechanism:[3][4][5][7][13] The phosphine deoxygenates the nitro group to a nitrene, which inserts into the imine nitrogen, forming the N-N bond of the indazole. Because the alkyl group is already attached to the imine nitrogen (which becomes N2), the product is exclusively 2-alkyl-2H-indazole .

  • Purification:

    • Concentrate solvent.

    • Purify via silica plug to remove phosphine oxide byproducts.

    • Yield: >85% exclusively 2H-isomer.

Method C: Amide Coupling (Common to Both Pathways)

Converting the ester core to the active cannabinoid carboxamide.

  • Hydrolysis: Treat the 2-alkyl-indazole-3-carboxylate ester with LiOH (3 eq) in THF:H2O (1:1) at 60°C for 3 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Coupling:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add EDC[4]·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Add L-tert-leucinamide or L-valinamide (1.1 eq).

    • Stir 12h at RT.

  • Final Polish: Recrystallize from acetonitrile/water.

Analytical Validation: Distinguishing N1 vs N2

Correct structural assignment is paramount. 2H-isomers exhibit distinct spectroscopic signatures compared to 1H-isomers.

Feature1-Alkyl-1H-Indazole (Active)2-Alkyl-2H-Indazole (Isomer)
TLC (

)
Higher (Less Polar)Lower (More Polar)
UV

~300 nm~290 nm (Hypsochromic shift)

NMR (C3)
~135-138 ppm~128-132 ppm (Shielded)

NMR (Ring)
C7-H is often a doublet at ~7.4 ppmC7-H often shifts downfield
GC-MS Strong molecular ion

.[11] Loss of alkyl chain is less prominent.
Characteristic fragmentation often shows dominant loss of the N-alkyl group.

Key Diagnostic: In


-

HMBC NMR, the N-alkyl protons in the 1H-isomer show a correlation to the C7a bridgehead carbon. In the 2H-isomer , the N-alkyl protons show correlation to both C3 and C7a (or distinct C3 interaction depending on resolution), but the C3 shift is the most reliable indicator.

References

  • Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA.[10][14] ACS Chemical Neuroscience, 6(9), 1546–1559.[10] Link

  • Longworth, M., et al. (2016).[1][11] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.[1][11][12][14][15][16] Forensic Toxicology, 34, 286–303.[15][16] Link

  • Genung, N. E., et al. (2014).[13] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[13] Organic Letters, 16(11), 3114–3117. Link

  • Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395. Link

Disclaimer: The protocols described herein are for research and forensic reference standard generation only. The substances described (synthetic cannabinoids) are subject to strict scheduling and regulation in most jurisdictions (e.g., Schedule I in the USA). Researchers must obtain appropriate DEA licenses (or local equivalent) before synthesis.

Sources

NMR spectroscopy for structural confirmation of "4-cyano CUMYL-BUTINACA isomer 2"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and forensic scientists requiring definitive structural confirmation of 4-cyano CUMYL-BUTINACA isomer 2 (also known as CUMYL-4CN-BINACA isomer 2 ).[1][2][3]

Abstract & Chemical Identity

The rapid proliferation of New Psychoactive Substances (NPS) necessitates robust analytical protocols. 4-cyano CUMYL-BUTINACA (CUMYL-4CN-BINACA) is a synthetic cannabinoid featuring an indazole-3-carboxamide core.[1][2][3][4][5][6] During synthesis or degradation, two primary regioisomers can form based on the alkylation site of the indazole ring:

  • Isomer 1 (Bioactive/Parent): N1-alkylation (1-(4-cyanobutyl)-...).[1][2][3][5]

  • Isomer 2 (Impurity/Target): N2-alkylation (2-(4-cyanobutyl)-...).[1][2][3]

Target Molecule: 4-cyano CUMYL-BUTINACA isomer 2 IUPAC Name: 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide Formula: C₂₂H₂₄N₄O Molecular Weight: 360.46 g/mol [1][2][3][7][8]

The Analytical Challenge

Mass spectrometry (GC-MS/LC-MS) often fails to distinguish these isomers definitively because they share identical molecular weights and very similar fragmentation patterns.[1][2][3] NMR spectroscopy is the gold standard for this differentiation, relying on specific heteronuclear correlations (HMBC) to map the connectivity of the alkyl chain to the indazole core.[1]

Experimental Protocol

A. Sample Preparation[1][2][3]
  • Solvent: DMSO-d₆ (99.9% D) is recommended over CDCl₃.[1][2][3] DMSO provides superior solubility for the polar carboxamide moiety and prevents peak broadening due to amide rotamers.[1][2][3]

  • Concentration: 5–10 mg of sample in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube.

B. Acquisition Parameters (600 MHz equivalent)

To ensure self-validating structural assignment, the following pulse sequences are required:

ExperimentPulse SequencePurposeCritical Parameter
¹H NMR zg30Proton integration & purity checkRelax. delay (D1) ≥ 10s for accurate integration.
¹³C {¹H} zgpg30Carbon count & chemical environment2048+ scans for quaternary carbons (CN, C=O).[1][2][3]
COSY cosygpppqfH-H connectivity (Alkyl chain)2K x 256 matrix.[1][2][3]
HSQC hsqcedetgpsisp21-bond C-H connectivityMultiplicity editing (CH/CH₃ up, CH₂ down).
HMBC hmbcgplpndqfCRITICAL: 2-3 bond C-H connectivityOptimized for J = 8 Hz (long range).
¹⁵N HMBC hmbcgp(Optional) N-H connectivityOptimized for J = 5 Hz.[1][2][3]

Data Analysis & Interpretation (The Core)

The distinction between Isomer 1 (N1) and Isomer 2 (N2) rests on the connectivity of the H-1' protons (the methylene group directly attached to the indazole nitrogen).[1][2]

Diagnostic Logic (The "Smoking Gun")[1][2][3]
  • N1-Isomer (Parent): The alkyl group is attached to Nitrogen 1.[1][2][3]

    • HMBC Correlation: The H-1' protons (approx.[1][2][3] 4.45 ppm) show a strong 3-bond correlation to the Bridgehead Carbon C7a (approx. 139 ppm).[1][2][3]

    • Crucially: H-1' rarely shows a strong correlation to the Carbonyl carbon (C=O).[1][2][3]

  • N2-Isomer (Target): The alkyl group is attached to Nitrogen 2.[1][2][3]

    • HMBC Correlation: The H-1' protons (approx.[1][2][3] 4.60 ppm) show a strong 3-bond correlation to the Carbonyl Carbon C3-C=O (approx. 162 ppm) and Carbon C3 (approx. 125-130 ppm).[1][2][3]

    • Mechanism:[1][2][3][6] In the N2 isomer, the alkyl protons are spatially and electronically coupled to the C3 position, a pathway not available in the N1 isomer.[1]

Representative Chemical Shift Table (DMSO-d₆)[1][2][3]
PositionAtomIsomer 1 (N1-Alkyl) δ (ppm)Isomer 2 (N2-Alkyl) δ (ppm) Diagnostic Note
Indazole H-1' ¹H4.45 (t)4.62 (t) N2-alkylation typically deshields H-1'.[1][2][3]
Indazole C3 ¹³C136.5128.0 - 130.0 Primary Diagnostic: C3 is significantly shielded in N2 isomers.[1][2][3]
Bridgehead C7a ¹³C140.5~122.0 Dramatic shift due to loss of aromaticity in the pyrazole ring.[1][2][3]
Amide NH ¹H~8.5 (s)~8.8 (s) Often broader or shifted downfield in N2.[1][2][3]
Cyano (CN) ¹³C120.5120.5 Not diagnostic (too far from core).[1][2][3]

Visualization of Structural Logic[1]

Diagram 1: HMBC Correlation Strategy

This diagram illustrates the specific long-range couplings (arrows) that validate the structure.[1][2][3]

Caption: Diagnostic HMBC correlations distinguishing Isomer 2 (Red path) from Isomer 1 (Blue path).

Diagram 2: Analytical Workflow

A step-by-step decision tree for confirming the identity of the unknown sample.

Workflow Start Unknown Sample (CUMYL-4CN-BINACA Isomer?) H1_NMR 1. Acquire 1H NMR Check H-1' Shift Start->H1_NMR Decision1 H-1' Shift? H1_NMR->Decision1 N1_Likely ~4.45 ppm (Likely Isomer 1) Decision1->N1_Likely Upfield N2_Likely ~4.62 ppm (Likely Isomer 2) Decision1->N2_Likely Downfield HMBC 2. Acquire HMBC (The Validator) N1_Likely->HMBC N2_Likely->HMBC Check_C3 Check H-1' to C3/C=O Correlation HMBC->Check_C3 Result_Iso2 CONFIRMED Isomer 2 (N2) Check_C3->Result_Iso2 Strong Correlation to C=O / C3 Result_Iso1 CONFIRMED Isomer 1 (N1) Check_C3->Result_Iso1 Correlation to C7a (Bridgehead)

Caption: Decision tree for NMR structural confirmation of CUMYL-4CN-BINACA isomers.

Detailed Interpretation Guide

The "N2-Shift" Phenomenon

In 2H-indazoles (Isomer 2), the quinoid-like character of the bonding arrangement leads to significant shielding of the C3 carbon compared to the fully aromatic 1H-indazole (Isomer 1).[1][2][3]

  • Observation: Look for the quaternary carbon signal of the indazole ring (C3).[1][2][3]

  • Isomer 1: C3 appears at ~136–138 ppm.[1][2][3]

  • Isomer 2: C3 appears shifted upfield to ~128–130 ppm.[1][2][3]

The Cyano Tail Confirmation

While the core differentiation relies on the indazole, the "4-cyano" tail must also be validated to distinguish this from the non-cyano analog (CUMYL-BUTINACA).[1][2]

  • ¹H NMR: Look for a triplet at ~2.50 ppm (2H, J ≈ 7 Hz).[1][2][3] This corresponds to the protons alpha to the nitrile group (-CH ₂-CN).[1][2][3]

  • ¹³C NMR: Look for the nitrile carbon signal at ~120 ppm .[1][2][3]

References
  • Cayman Chemical. (n.d.).[1][2][3] 4-cyano CUMYL-BUTINACA isomer 2 Product Information. Retrieved from [1][2][3][9]

  • Bovens, M., et al. (2017).[1][2][3][5] Structural characterization of the new synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA...[1][2][3][5][10][11] Forensic Science International.[1][2][3] Retrieved from

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1][2][3] EMCDDA–Europol Joint Report on a new psychoactive substance: CUMYL-4CN-BINACA.[1][2][3] Retrieved from [1][2][3]

  • Antonides, L. H., et al. (2016).[1][2][3] Analytical characterization of the new synthetic cannabinoid CUMYL-PINACA...[1][2][3][10] Drug Testing and Analysis.[1][2][3][4][7] (Contextual reference for N1/N2 differentiation logic).

  • United Nations Office on Drugs and Crime (UNODC). (2019).[1][2][3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists. Retrieved from [1][2][3]

Sources

Application Note: unambiguous identification of 4-cyano CUMYL-BUTINACA isomer 2 using Fourier Transform Infrared (FTIR) spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic laboratories, researchers, and public health officials. Synthetic cannabinoid receptor agonists (SCRAs) are a particularly dynamic class of NPS, with new structural isomers constantly emerging to circumvent legislation. "4-cyano CUMYL-BUTINACA isomer 2," formally known as 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide, is a positional isomer of the more commonly encountered CUMYL-4CN-BINACA (the N-1 isomer). While these isomers share the same molecular formula and weight, leading to very similar mass spectra, their distinct substitution on the indazole ring necessitates specific analytical methods for unambiguous identification.[1] Infrared (IR) spectroscopy is a powerful technique for differentiating such positional isomers due to its sensitivity to the molecule's vibrational modes, which are directly influenced by the specific arrangement of atoms.[1]

This application note provides a detailed protocol for the analysis of "4-cyano CUMYL-BUTINACA isomer 2" using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This non-destructive technique requires minimal sample preparation and provides a unique chemical fingerprint, enabling confident identification.

Scientific Principles

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds and functional groups within the molecule. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹) and serves as a unique fingerprint for a specific compound.

For "4-cyano CUMYL-BUTINACA isomer 2," the key functional groups that produce characteristic absorption bands are:

  • Nitrile group (C≡N): This group exhibits a sharp, intense absorption in a relatively clean region of the spectrum.

  • Amide group (C=O and N-H): The carbonyl stretch (C=O) and the N-H stretch and bend are strong indicators of the amide linkage.

  • Indazole and Phenyl Rings (aromatic C=C and C-H): These structures give rise to a series of absorptions corresponding to ring stretching and C-H bending vibrations.

  • Alkyl chains (C-H): Stretching and bending vibrations of the butyl and cumyl alkyl groups will also be present.

The precise position of the cyanobutyl tail on the N-2 position of the indazole ring, as opposed to the N-1 position in its common isomer, will cause subtle but measurable shifts in the vibrational frequencies of the indazole ring system and adjacent functional groups. These differences are critical for positive identification.

Materials and Instrumentation

  • Analyte: A reference standard of "4-cyano CUMYL-BUTINACA isomer 2" is required for method development and verification. Reference materials are available from suppliers such as Cayman Chemical.[1]

  • FTIR Spectrometer: An FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is suitable for this analysis.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended due to its robustness and minimal sample preparation requirements.

  • Software: Instrument control and data analysis software with capabilities for spectral library searching.

  • Solvents (for cleaning): Isopropanol or ethanol.

Experimental Protocol

A clear workflow is essential for reproducible and accurate results. The following diagram outlines the key steps in the FTIR analysis of "4-cyano CUMYL-BUTINACA isomer 2."

FTIR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis cluster_cleanup Step 4: Cleanup start Start clean_atr Clean ATR Crystal (Isopropanol/Ethanol) start->clean_atr background Collect Background Spectrum clean_atr->background sample_prep Place Small Amount of Solid Sample on Crystal background->sample_prep apply_pressure Apply Consistent Pressure sample_prep->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_spectrum Perform ATR Correction and Baseline Correction collect_spectrum->process_spectrum peak_picking Identify Major Absorption Peaks process_spectrum->peak_picking library_search Compare Against Reference Library (e.g., SWGDRUG) peak_picking->library_search visual_comparison Visually Compare with Reference Spectrum library_search->visual_comparison identification Confirm Identification visual_comparison->identification clean_crystal_final Clean ATR Crystal Thoroughly identification->clean_crystal_final end End clean_crystal_final->end Chemical_Structure cluster_mol 4-cyano CUMYL-BUTINACA isomer 2 cluster_labels Key Functional Groups for FTIR mol A N-H Stretch (~3300 cm⁻¹) B Aromatic C-H Stretch (~3100-3000 cm⁻¹) C Aliphatic C-H Stretch (~2970-2860 cm⁻¹) D Nitrile (C≡N) Stretch (~2245 cm⁻¹) E Amide C=O Stretch (Amide I) (~1650 cm⁻¹) F Aromatic C=C Stretch (~1600-1450 cm⁻¹) G N-H Bend (Amide II) (~1530 cm⁻¹) H Fingerprint Region (Indazole ring modes, C-H bends) (<1500 cm⁻¹)

Sources

Protocol for purifying "4-cyano CUMYL-BUTINACA isomer 2"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation and Characterization of 4-cyano CUMYL-BUTINACA Isomer 2

Legal & Safety Disclaimer

WARNING: Controlled Substance (Schedule I). 4-cyano CUMYL-BUTINACA (also known as SGT-78, CUMYL-4CN-BINACA) and its isomers are classified as Schedule I controlled substances in the United States and are strictly regulated in the EU, China, and other jurisdictions. This protocol is intended exclusively for authorized forensic laboratories and toxicology research facilities possessing valid DEA (or local equivalent) registration for Schedule I analysis.

  • Hazard: Potent synthetic cannabinoid. Potential for severe respiratory depression, seizures, and cardiovascular toxicity.

  • Handling: All procedures must be conducted inside a certified fume hood using full PPE (double nitrile gloves, N95/P100 respirator, safety goggles).

Introduction

In forensic toxicology, the accurate quantification of synthetic cannabinoids is often complicated by the presence of positional isomers. 4-cyano CUMYL-BUTINACA (1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) is the pharmacologically active 1H-indazole isomer.

However, during synthesis, a thermodynamic byproduct is formed: Isomer 2 (the 2H-indazole regioisomer).

  • Isomer 1 (Target): 1-alkyl-1H-indazole (Active agonist)

  • Isomer 2 (Impurity/Target for this protocol): 2-alkyl-2H-indazole (Often inactive or low potency, but critical for impurity profiling).[1]

Separating these regioisomers is challenging due to their identical molecular weight (


 360.2) and similar lipophilicity. This protocol details a High-Performance Liquid Chromatography (HPLC)  method using a Phenyl-Hexyl stationary phase to exploit 

-

interactions for superior resolution, enabling the isolation of Isomer 2 for use as a Certified Reference Material (CRM).

Experimental Protocol

Sample Preparation

Objective: Create a concentrated injection solution free of particulate matter.

  • Source Material: Crude synthetic reaction mixture or seized particulate matter containing SGT-78.

  • Solvent: Dissolve 50 mg of crude material in 5 mL of HPLC-grade Methanol (MeOH) .

  • Sonication: Sonicate for 10 minutes at ambient temperature to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Note: PTFE is required to prevent adsorption of the lipophilic cannabinoid to the filter membrane.

Preparative HPLC Method

Rationale: While C18 columns are standard, Phenyl-Hexyl columns are chosen here. The 1H and 2H indazole isomers have different electron density distributions in the aromatic system. The Phenyl-Hexyl phase interacts differentially with these


-systems, providing better baseline separation than C18.

System Configuration:

  • Instrument: Preparative HPLC system with Fraction Collector.

  • Detector: UV-Vis (PDA) @ 210 nm, 254 nm, and 300 nm.

  • Column: Phenomenex Luna® Phenyl-Hexyl (or equivalent), 250 x 10 mm, 5 µm particle size.

Mobile Phase:

  • Solvent A: Millipore Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

  • Flow Rate: 4.0 mL/min.

Gradient Program:

Time (min)% Solvent BEvent
0.050%Equilibration
2.050%Isocratic Hold
18.085%Linear Gradient
20.095%Wash
22.095%Wash
22.150%Re-equilibration
Fraction Collection Logic
  • Isomer 2 (2H-indazole): Typically elutes earlier than Isomer 1 due to slightly lower lipophilicity and different interaction with the stationary phase.

  • Isomer 1 (1H-indazole): Elutes later (Major peak).

  • Trigger: Collect fractions based on UV threshold (254 nm) or Mass Trigger (

    
     361.2 [M+H]+).
    

Validation & Characterization

Once fractions are collected and solvent is evaporated (using a rotary evaporator at <40°C), the isolated Isomer 2 must be validated against Isomer 1.

Analytical Data Comparison
FeatureIsomer 1 (1H-Indazole) Isomer 2 (2H-Indazole) Differentiation Mechanism
Structure Alkyl chain on N1Alkyl chain on N2Positional Isomerism
UV

~300 nm~290 nm (Hypsochromic shift)Conjugation system changes
GC-MS (EI)

360 (M+), 233, 145

360 (M+), 233, Distinct minor ions
Fragmentation stability differs
1H-NMR H-3 proton absent (substituted)H-3 proton absentAromatic region shifts
GC-MS Fragmentation Analysis

While both isomers yield the base peak at


 233 (cleavage of the amide bond), Isomer 2 often shows a different abundance ratio of the indazole core fragments due to the instability of the N2-substitution under electron impact ionization.
NMR Confirmation (The Gold Standard)

Dissolve purified fraction in CDCl₃.

  • Isomer 1: The proton at position 7 (H7) of the indazole ring typically appears as a doublet around 7.3 - 7.5 ppm .

  • Isomer 2: The symmetry and electronic environment change. The protons on the indazole ring will show distinct chemical shift differences (typically 0.1–0.3 ppm shift) compared to the 1H standard.

Workflow Visualization

G cluster_detection Detection & Trigger Raw Crude Sample (Mixture of Isomer 1 & 2) Prep Sample Prep Dissolve in MeOH -> Filter (0.22µm) Raw->Prep HPLC Prep-HPLC Separation Column: Phenyl-Hexyl Gradient: 50-85% ACN Prep->HPLC UV UV-Vis (254 nm) Isomer 2 Elutes First HPLC->UV Fraction1 Fraction A: Isomer 2 (Target Impurity) UV->Fraction1 tR ~12 min Fraction2 Fraction B: Isomer 1 (Active Compound) UV->Fraction2 tR ~14 min Validation Validation Phase 1. GC-MS (Fragmentation) 2. NMR (Regiochemistry) Fraction1->Validation Final Certified Reference Material (Isomer 2) Validation->Final

Caption: Workflow for the isolation of 4-cyano CUMYL-BUTINACA Isomer 2 using Phenyl-Hexyl Preparative HPLC.

References

  • Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA... are possible manufacturing impurities. Forensic Toxicology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • World Health Organization (WHO). (2018). Critical Review Report: CUMYL-4CN-BINACA. Expert Committee on Drug Dependence. Retrieved from [Link]

Sources

Application Note: 4-cyano CUMYL-BUTINACA Isomer 2 in Cannabinoid Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-cyano CUMYL-BUTINACA isomer 2" as a tool for cannabinoid receptor research Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Forensic Toxicologists

Differentiation, Structure-Activity Relationships (SAR), and Analytical Validation

Abstract & Introduction

In the high-stakes field of synthetic cannabinoid research, the integrity of pharmacological data hinges on the precise structural characterization of the ligand. 4-cyano CUMYL-BUTINACA (also known as SGT-78 or CUMYL-4CN-BINACA ) is a potent, Schedule I indazole-3-carboxamide agonist of the CB1 receptor (


 nM).[1]

However, the synthesis of indazole-based cannabinoids frequently yields regioisomers. 4-cyano CUMYL-BUTINACA isomer 2 (specifically the


-substituted  isomer: 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide) serves as a critical research tool not as a primary agonist, but as a structural probe  and analytical standard .

This guide details the utility of Isomer 2 in:

  • Structure-Activity Relationship (SAR) Studies: Defining the steric and electrostatic requirements of the CB1 orthosteric binding pocket.

  • Analytical Validation: Serving as a negative control to validate the purity of SGT-78 preparations, ensuring observed bioactivity is not artifactual.

  • Forensic Differentiation: Establishing chromatographic resolution between active (

    
    ) and inactive/low-potency (
    
    
    
    ) isomers.

Chemical Identity & Properties

FeatureActive Ligand (SGT-78) Research Tool (Isomer 2)
Common Name 4-cyano CUMYL-BUTINACA4-cyano CUMYL-BUTINACA isomer 2
IUPAC Name 1-(4-cyanobutyl)-...-1H-indazole...[1][2][3][4][5][6][7][8][9][10]2-(4-cyanobutyl)-...-2H-indazole...[3][6]
Core Substitution

-position
(Indazole Nitrogen 1)

-position
(Indazole Nitrogen 2)
Molecular Formula


Exact Mass 360.1950360.1950
Predicted CB1 Affinity High (

range)
Low / Negligible (Steric Clash)
Key Application Receptor Activation / AgonismNegative Control / Purity Standard
Structural Visualization

The following diagram illustrates the critical regio-isomerism that defines the functional difference between the active drug and Isomer 2.[9]

IsomerStructure cluster_0 Common Precursor cluster_1 Regioselective Alkylation cluster_2 Resulting Ligand Indazole Indazole-3-carboxamide Core N1_Path N1-Alkylation (Thermodynamic Product) Indazole->N1_Path Major Pathway N2_Path N2-Alkylation (Kinetic/Impurity Product) Indazole->N2_Path Minor Pathway SGT78 SGT-78 (Active) Fits CB1 Pocket N1_Path->SGT78 Iso2 Isomer 2 (Tool) Steric Clash at CB1 N2_Path->Iso2 Bioactivity Receptor Activation SGT78->Bioactivity High Potency Iso2->Bioactivity Negative Control

Caption: Comparison of N1 (Active) vs. N2 (Isomer 2) alkylation pathways. Isomer 2 serves as a structural comparator to validate binding pocket specificity.

Application 1: Comparative Radioligand Binding (SAR Protocol)

Objective: To utilize Isomer 2 as a low-affinity comparator to demonstrate the strict requirement of


-tail orientation for CB1 receptor affinity. This validates the "J-shaped" conformation hypothesis of cannabinoid binding.
Materials
  • Membrane Prep: hCB1 receptor membrane preparations (HEK293 or CHO stable lines).

  • Radioligand: [³H]-CP55,940 (0.5–1.0 nM final conc).

  • Test Compounds:

    • Compound A: 4-cyano CUMYL-BUTINACA (SGT-78).[1][3][4][6][7][8][11]

    • Compound B: 4-cyano CUMYL-BUTINACA isomer 2.[2][3][6][8][9][11][12]

  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
    
Protocol Steps
  • Preparation: Dilute Isomer 2 and SGT-78 in DMSO to create a concentration range (

    
     M to 
    
    
    
    M). Note: Isomer 2 often requires higher concentrations to detect any displacement.
  • Incubation:

    • Mix 50 µL membrane prep (approx 5-10 µg protein) + 25 µL [³H]-CP55,940 + 25 µL Test Compound.

    • Total Binding: Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled WIN 55,212-2.

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration].

Expected Results & Interpretation
  • SGT-78: Sigmoidal displacement curve with

    
     in the low nanomolar range (1–5 nM).
    
  • Isomer 2: Should show a significant right-shift (2–3 log orders) or complete lack of displacement at screened concentrations.

  • Scientific Insight: If Isomer 2 fails to bind, it confirms that the vector of the 4-cyanobutyl tail extending from the

    
     position is essential for interaction with the hydrophobic channel of the CB1 receptor (likely residues in TM3/TM6).
    

Application 2: Analytical Purity Validation (LC-MS/MS)

Objective: To ensure that research samples of SGT-78 are free from Isomer 2 contamination. Since Isomer 2 is a common synthesis byproduct, its presence can skew concentration calculations and alter apparent potency.

Protocol: Chromatographic Resolution
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • Detection: MRM Mode (Transition: 361.2

    
     145.1 for cumyl fragment).
    
Critical Differentiator

While both isomers share the same mass (


 361.2), they possess distinct retention times due to differences in polarity.[9]
  • SGT-78 (

    
    ):  Typically elutes later  (more lipophilic).
    
  • Isomer 2 (

    
    ):  Typically elutes earlier  (slightly more polar due to exposed electron density on the pyrazole ring).
    
  • Action: If your "pure" SGT-78 peak shows a "shoulder" or a small preceding peak, quantify it using the Isomer 2 reference standard. >5% contamination requires re-purification before biological testing.

Application 3: Functional Selectivity (cAMP/GTP S)

Objective: Use Isomer 2 as a "null" ligand to calibrate functional assay baselines.

Experimental Logic

In functional assays (e.g., GloSensor cAMP or [³⁵S]GTP


S), "vehicle" controls are standard. However, a structural null  (a molecule chemically similar but biologically inactive) is a superior control to detect off-target effects or non-specific membrane perturbations.
  • Step 1: Run a dose-response for SGT-78 (Active).

  • Step 2: Run a matching dose-response for Isomer 2.

  • Validation: Isomer 2 should produce a flat line (no G-protein activation).

  • Troubleshooting: If Isomer 2 elicits a response, investigate:

    • Contamination of the Isomer 2 standard with SGT-78.[4]

    • Non-CB1 mediated toxicity (e.g., cytotoxicity causing false positives in impedance assays).

References

  • WHO Expert Committee on Drug Dependence. (2018). Critical Review Report: CUMYL-4CN-BINACA. World Health Organization. Retrieved from [Link]

  • Banister, S. D., et al. (2016).[8] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. (Contextual reference for N1 vs N2 SAR in indazoles).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[8][13] EMCDDA–Europol Joint Report on a new psychoactive substance: CUMYL-4CN-BINACA.[2][6] Retrieved from [Link]

Safety & Compliance Warning

4-cyano CUMYL-BUTINACA and its isomers are potent cannabimimetic agents. In many jurisdictions (including the USA), they are Schedule I controlled substances.[9][10] All research described above requires appropriate DEA licensure (or local equivalent) and strict adherence to laboratory safety protocols regarding potent agonists.

Sources

Application Note: Functional Characterization of 4-cyano CUMYL-BUTINACA Isomer 2 via Cell-Based Assays

[1]

1

Abstract

The rapid emergence of New Psychoactive Substances (NPS) necessitates robust analytical methods to distinguish between potent pharmacophores and their structural isomers. "4-cyano CUMYL-BUTINACA" (CUMYL-4CN-BINACA/SGT-78) is a potent CB1 receptor agonist.[1] However, its synthesis often yields a positional isomer, 4-cyano CUMYL-BUTINACA Isomer 2 (2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide), where the alkyl tail is attached to the 2-position of the indazole ring rather than the 1-position.[1]

This Application Note provides a definitive protocol for the functional characterization of Isomer 2 using cell-based assays. We detail the methodologies for measuring cAMP inhibition (Gi signaling) and


-arrestin 2 recruitment11

Introduction & Scientific Rationale

The Isomer Challenge in Forensic Toxicology

Synthetic cannabinoids often exist as pairs of 1-alkyl and 2-alkyl indazole isomers due to the alkylation kinetics of the indazole core.[1]

  • Isomer 1 (CUMYL-4CN-BINACA): 1-substituted.[1] Highly potent CB1 agonist (

    
     nM) [1].[1][2][3] Regulated as a Schedule I substance.[1][4][5]
    
  • Isomer 2: 2-substituted. Often a synthesis byproduct.[1]

While Mass Spectrometry (GC-MS) can distinguish these isomers via retention time, functional cell-based assays are required to determine their pharmacological relevance (toxicity potential).[1] 2-substituted isomers typically exhibit significantly lower binding affinity and efficacy (intrinsic activity) at the CB1 receptor due to steric hindrance preventing optimal receptor docking.[1]

Mechanism of Action

Upon binding to the Cannabinoid Receptor Type 1 (CB1), a GPCR, the agonist triggers two primary pathways:

  • 
     Protein Activation:  Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.[1]
    
  • 
    -Arrestin Recruitment:  Leads to receptor desensitization and internalization.[1]
    

This guide utilizes these two pathways to create a "fingerprint" of Isomer 2 activity.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for characterizing the isomer.

AssayWorkflowcluster_AssaysFunctional AssaysStartTest Compound:4-cyano CUMYL-BUTINACAIsomer 2cAMPcAMP Inhibition Assay(Gi/o Pathway)Start->cAMPDilution SeriesB_ArrBeta-Arrestin 2Recruitment AssayStart->B_ArrDilution SeriesAnalysisData Analysis(Non-linear Regression)cAMP->AnalysisIC50 DeterminationB_Arr->AnalysisEC50 DeterminationOutcome1High Potency (nM)= Active AgonistAnalysis->Outcome1Outcome2Low Potency (µM)= Inactive/Weak IsomerAnalysis->Outcome2Expected for Isomer 2

Figure 1: Parallel assay workflow for pharmacological profiling of SCRA isomers.

Protocol A: cAMP Inhibition Assay (Gi/o Signaling)

This assay measures the ability of Isomer 2 to inhibit forskolin-stimulated cAMP production.[1] Since CB1 is

1
Materials
  • Cell Line: HEK293 or CHO-K1 stably expressing human CB1 (hCB1).[1]

  • Reagents:

    • Forskolin (FSK): Direct activator of Adenylyl Cyclase.[1]

    • IBMX (3-isobutyl-1-methylxanthine): Non-selective phosphodiesterase (PDE) inhibitor (prevents cAMP degradation).[1]

    • Detection Kit: HTRF cAMP Gs/Gi kit (Cisbio) or GloSensor™ (Promega).[1]

  • Reference Standard: 4-cyano CUMYL-BUTINACA Isomer 2 (Cayman Chem Item No. 20748).[1][4][6]

  • Control: CP 55,940 (Full agonist) or Isomer 1 (if available).[1]

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest hCB1-HEK293 cells and resuspend in assay buffer (HBSS + 5mM HEPES + 0.1% BSA).

    • Critical: Do not use FBS in assay buffer as it may contain endogenous ligands or enzymes that degrade cAMP.[1]

    • Plate density: 2,000–5,000 cells/well in a 384-well white low-volume plate.[1]

  • Compound Preparation:

    • Dissolve Isomer 2 in 100% DMSO to create a 10 mM stock.[1]

    • Prepare serial dilutions (1:3) in assay buffer containing IBMX (0.5 mM) .

    • Note: Final DMSO concentration on cells must be <0.5% to avoid cytotoxicity.[1]

  • Stimulation Buffer Preparation:

    • Prepare Forskolin (FSK) solution in assay buffer.[1]

    • Target Final Concentration: The

      
       of FSK for the specific cell line (typically 5–10 
      
      
      M).
  • Assay Execution:

    • Step 1: Add 5

      
      L of Isomer 2 dilutions to the cells. Incubate for 15 minutes at Room Temperature (RT).
      
    • Step 2: Add 5

      
      L of FSK stimulation buffer.[1]
      
    • Step 3: Incubate for 30–45 minutes at RT.

    • Step 4: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.[1]

    • Step 5: Incubate 60 minutes and read Time-Resolved Fluorescence (TRF) at 665/620 nm.

Data Validation (Self-Check)
  • Z-Factor: Must be >0.5.[1]

  • Basal Signal: FSK-only wells must show high cAMP (low FRET signal in competitive assays).

  • Inhibition Window: The reference agonist (CP 55,940) must show >80% inhibition of the FSK signal.

Protocol B: -Arrestin 2 Recruitment Assay[1][7]

This assay measures the recruitment of

Principle (Enzyme Fragment Complementation - EFC)

The receptor is fused to a small enzyme fragment (ProLink™), and

17

189
Methodology
  • Cell Plating:

    • Use PathHunter® CHO-K1 CNR1

      
      -Arrestin cells.[1]
      
    • Plate 5,000 cells/well in 384-well plates in Cell Plating Reagent.

    • Incubate 48 hours at 37°C/5% CO2.

  • Agonist Treatment:

    • Remove culture media (if required by specific kit) or add compounds directly to media.[1]

    • Add 5

      
      L of Isomer 2 (Serial dilutions: 
      
      
      M to
      
      
      M).
    • Incubate for 90 minutes at 37°C. Note: 90 mins is optimal for arrestin recruitment equilibrium.

  • Detection:

    • Add 10-12

      
      L of Detection Reagent (Cell lysis buffer + Substrate).[1]
      
    • Incubate for 60 minutes at RT in the dark.

    • Read Chemiluminescence (RLU) on a plate reader (e.g., EnVision or PerkinElmer).[1]

Data Analysis & Interpretation

Quantitative Metrics

Normalize data to the maximal response of a reference full agonist (CP 55,940 = 100%).

ParameterDefinitionExpected Result (Isomer 1)Expected Result (Isomer 2)

Concentration for 50% max effectLow nM (e.g., 0.5 nM)High

M or Not Converged

Maximal efficacy (% of Ref)~100% (Full Agonist)<20% (Weak/Inactive)
Bias Factor Preference for Gi vs ArrestinBalancedN/A (if inactive)
Signaling Pathway Diagram

Understanding the divergence in signaling is crucial for interpreting the data.

SignalingPathwayLigandLigand(Isomer 2)CB1CB1 Receptor(GPCR)Ligand->CB1Binding (Weak?)GiGi/o ProteinCB1->GiActivationGRKGRK(Phosphorylation)CB1->GRK phosphorylationACAdenylyl CyclaseGi->ACInhibitioncAMPcAMP Levels(Decreased)AC->cAMP modulatedBArrBeta-Arrestin 2GRK->BArrRecruitmentInternalInternalizationBArr->Internal

Figure 2: CB1 Receptor Signaling Cascade.[1] Isomer 2 is expected to show weak or negligible initiation of the Gi and Arrestin steps compared to the parent compound.

Safety & Compliance

  • Regulatory Status: 4-cyano CUMYL-BUTINACA and its isomers are Schedule I controlled substances in the US and strictly regulated in the EU/UK.[1] All handling requires appropriate DEA/Home Office licensing.[1]

  • Chemical Safety: Treat all SCRAs as highly potent neurotoxins.[1] Handle in a Class II Biological Safety Cabinet or Chemical Fume Hood.[1] Wear nitrile gloves and eye protection.[1]

References

  • Kevin, R. C., et al. (2019). "CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist."[1][4] Frontiers in Pharmacology. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Critical Review Report: CUMYL-4CN-BINACA."[1] ECDD Repository. Available at: [Link][1]

  • DiscoverX (Eurofins). "PathHunter® β-Arrestin GPCR Assays Protocol."[1] Eurofins Discovery.[1] Available at: [Link][1]

  • Banister, S. D., & Connor, M. (2018).[1] "The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists." Handbook of Experimental Pharmacology. Available at: [Link]

Troubleshooting & Optimization

Differentiating "4-cyano CUMYL-BUTINACA isomer 2" from CUMYL-4CN-BINACA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiation of CUMYL-4CN-BINACA (SGT-78) vs. 4-cyano CUMYL-BUTINACA Isomer 2

Executive Summary: The "Isobaric" Trap

Current Status: Resolved Severity: High (Risk of Misidentification)

In the analysis of synthetic cannabinoids, a common critical failure point is the differentiation between CUMYL-4CN-BINACA (the primary active 1H-indazole compound) and its regioisomer, 4-cyano CUMYL-BUTINACA Isomer 2 (the 2H-indazole impurity).

These compounds are isobaric positional isomers . They share the exact same molecular formula (


) and molecular weight (

g/mol ). Consequently, they produce nearly identical mass spectra (fragmentation patterns) in standard GC-MS analysis. Reliance solely on Mass Spectrometry (MS) without strict chromatographic retention time mapping will lead to false positives or purity estimation errors.

This guide provides the definitive analytical workflows to distinguish the pharmacologically active 1H-isomer from the 2H-isomer byproduct.

Chemical Identity & Structural Divergence

The core difference lies in the alkylation site of the indazole ring during synthesis.

FeatureCUMYL-4CN-BINACA (Target)4-cyano CUMYL-BUTINACA Isomer 2 (Impurity)
Common Name SGT-78, CUMYL-4CN-BINACAIsomer 2, 2H-SGT-78
CAS Registry 1631074-54-82365471-69-6
IUPAC Name 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H -indazole-3-carboxamide2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H -indazole-3-carboxamide
Core Structure 1H-Indazole (Nitrogen 1 alkylated)2H-Indazole (Nitrogen 2 alkylated)
Pharmacology High potency CB1 agonistUnknown/Inactive (typical for 2H-isomers)
Synthesis Origin Thermodynamic productKinetic byproduct (often 5-15% in crude synthesis)
Diagnostic Workflow

The following logic flow illustrates the decision matrix for confirming identity. Note that MS spectral matching alone is a "Dead End" for differentiation.

G Start Unknown Sample (Powder/Liquid) GCMS GC-MS Analysis (Standard Ramp) Start->GCMS MassSpec Mass Spectrum Check (m/z 360.2 Parent) GCMS->MassSpec Decision1 Are peaks resolved? MassSpec->Decision1 Identical Fragmentation RT_Check Compare Retention Time (RT) vs. Certified Standards Decision1->RT_Check Single Peak Decision1->RT_Check Two Peaks (Isomer Mix) CoElution Co-Elution Experiment (Spike w/ Ref Std) RT_Check->CoElution Ambiguous RT Result_1H Confirmed: CUMYL-4CN-BINACA (1H) RT_Check->Result_1H Matches 1H Std RT Result_2H Confirmed: Isomer 2 (2H) RT_Check->Result_2H Matches 2H Std RT NMR 1H-NMR Spectroscopy (Definitive Structural Proof) CoElution->NMR Still Ambiguous CoElution->Result_1H NMR->Result_1H NMR->Result_2H

Caption: Analytical decision tree for differentiating 1H and 2H indazole isomers. Note that NMR is the ultimate arbiter if chromatography is inconclusive.

Troubleshooting & FAQs
Q: I ran a GC-MS and the mass spectrum matches the library for CUMYL-4CN-BINACA perfectly, but the retention time is off by 0.4 minutes. Is it a column issue?

A: Do not assume it is a column issue. This is the classic signature of Isomer 2 .

  • Explanation: The 2H-indazole isomer (Isomer 2) is slightly less polar than the 1H-isomer due to the "quinoid-like" electron distribution in the 2H-indazole system. On non-polar columns (e.g., Rxi-5Sil MS), Isomer 2 often elutes earlier than the 1H-target.

  • Action: Run a mixed standard containing both the 1H and 2H isomers. If you see two distinct peaks, your shift is due to isomerism, not column drift.

Q: Can I use UV-Vis (PDA) to distinguish them during LC-MS?

A: Yes, with caution.

  • Mechanism: The conjugation systems of 1H- and 2H-indazoles differ.

  • Observation: While both have maxima near 300nm, the 2H-isomer often displays a slight bathochromic shift (red shift) or distinct shoulder peaks compared to the 1H-isomer. However, because the spectra are highly similar, this should be considered supportive evidence, not confirmatory.

Q: Why does Isomer 2 appear in my "pure" standard?

A: It is a synthetic byproduct.

  • Cause: The alkylation of 1H-indazole-3-carboxylic acid derivatives is not perfectly regioselective. Without rigorous purification (column chromatography) by the manufacturer, 5-15% of the 2H-isomer can remain in the final product.

  • Impact: If you are quantifying for forensic or toxicology purposes, integrating the Isomer 2 peak as part of the active drug will lead to an overestimation of potency/dosage.

Validated Experimental Protocols
Protocol A: Chromatographic Separation (GC-MS)

Objective: Establish distinct retention times (RT) for the isomers.

  • Column: Rxi-5Sil MS (30 m × 0.25 mm, 0.25 μm) or equivalent (DB-5MS).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 100°C (Hold 1.0 min)

    • Ramp: 25°C/min to 300°C

    • Hold: 300°C for 15.0 min

  • Inlet: Splitless mode, 280°C.

  • Detection: MS Scan (m/z 40-550).

  • Expected Results:

    • Isomer 2 (2H): Elutes first (e.g., ~12.4 min).

    • CUMYL-4CN-BINACA (1H): Elutes second (e.g., ~12.8 min).

    • Note: Absolute times vary by system; Relative Retention Time (RRT) is key.

Protocol B: Definitive Structural Confirmation (1H-NMR)

Objective: Distinguish the specific proton environment of the indazole core.

  • Solvent: DMSO-d6 or CDCl3.

  • Focus Region: Aromatic region (7.0 - 8.5 ppm) and the N-CH2 protons.

  • Diagnostic Signals (CDCl3):

    • 1H-Isomer (CUMYL-4CN-BINACA): Look for the distinctive pattern of the 1H-indazole. The proton at position 7 (H7) is often shielded differently than in the 2H form. The N-CH2 triplet (linking the butyl chain to the ring) will have a specific chemical shift characteristic of N1-substitution (typically

      
       4.4-4.5 ppm).
      
    • 2H-Isomer (Isomer 2): The N-CH2 protons attached to Nitrogen 2 usually appear downfield relative to the N1 isomer (often shifted by >0.1-0.2 ppm) due to the adjacent double bond character in the 2H-quinoid system.

  • Validation: If the spectrum shows a smaller set of "shadow" peaks in the aromatic region mirroring the main peaks, the sample is a mixture.

References
  • World Health Organization (WHO). (2018).[1] Critical Review Report: CUMYL-4CN-BINACA. Expert Committee on Drug Dependence. Retrieved from [Link]

  • Bovens, M., et al. (2017).[2][3] Structural Characterization of the New Synthetic Cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA. Forensic Science International.[4] Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[2] EMCDDA–Europol Joint Report on a new psychoactive substance: CUMYL-4CN-BINACA.[4][1][3] Retrieved from [Link]

Sources

Technical Support Center: Preventing Isomerization in Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical challenge in chemical sciences: the prevention of unwanted isomerization. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-subtle yet significant issue of isomeric conversion during synthesis or analysis. Uncontrolled isomerization can lead to impure products, compromised biological activity, and inaccurate analytical results, making its prevention a cornerstone of robust chemical research and development.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, prevent, and control isomerization in your experiments.

Understanding Isomerization: The Silent Yield Killer

Isomerization is the process by which a molecule is transformed into an isomer, a molecule with the same molecular formula but a different arrangement of atoms.[2][3] This can manifest as structural, geometric (cis/trans), or stereoisomerism (enantiomers, diastereomers). In the context of drug development and fine chemical synthesis, maintaining the desired isomeric form is paramount, as different isomers can exhibit vastly different pharmacological, toxicological, and physical properties.[4][5][6] For instance, the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of stereochemical control.[7]

Troubleshooting Isomerization During Synthesis

The synthetic environment is ripe with factors that can trigger isomerization. This section provides a systematic approach to identifying and mitigating these triggers.

Common Causes and Immediate Countermeasures
Symptom Potential Cause Immediate Action & Rationale
Formation of unexpected diastereomers or epimers pH Imbalance: Acidic or basic conditions can catalyze epimerization, especially at stereocenters adjacent to carbonyl groups or other activating functionalities.[8][9]Neutralize the reaction mixture immediately. Use a non-aqueous workup if possible. Consider using a heterogeneous buffer system that can be easily filtered off.[10]
Loss of optical purity (racemization) Elevated Temperature: Higher temperatures provide the activation energy for bond rotation or breaking, leading to racemization.[11]Lower the reaction temperature. Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
Appearance of geometric (E/Z) isomers Photochemical Isomerization: Exposure to ambient or UV light can induce isomerization of double bonds.[12][13]Protect the reaction from light. Use amber glassware or wrap the reaction vessel in aluminum foil. Work in a dimly lit environment.[12]
Unintended double bond migration Catalyst-Induced Isomerization: Certain transition metal catalysts can promote the migration of double bonds to more thermodynamically stable positions.[14][15][16]Screen for alternative catalysts. Consider catalysts known for their high selectivity and low isomerization activity. Additives like 1,4-benzoquinones have been shown to prevent olefin isomerization during metathesis reactions.[17][18]
Atropisomer interconversion Insufficient Steric Hindrance: In axially chiral compounds, if the rotational barrier around the single bond is not high enough, thermal isomerization can occur.Modify the molecular structure to increase steric bulk around the rotating axis or "lock" the conformation with a bridging group.[19]
A Logic-Driven Workflow for Diagnosing Synthesis-Related Isomerization

The following diagram outlines a systematic process for troubleshooting unexpected isomerization during a chemical synthesis.

G cluster_0 Diagnosis cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions cluster_3 Validation start Unexpected Isomer Detected in Crude Product check_literature Review Literature for Known Isomerization Tendencies of the Molecular Scaffold start->check_literature analyze_conditions Analyze Reaction Conditions: - Temperature - pH - Light Exposure - Catalyst check_literature->analyze_conditions temp High Temperature? analyze_conditions->temp ph Extreme pH? temp->ph No lower_temp Reduce Reaction Temperature Run at Lower Temp for Longer Duration temp->lower_temp Yes light Light Exposure? ph->light No buffer_reaction Use Buffers or Non-Protic Solvents Employ Heterogeneous Buffers ph->buffer_reaction Yes catalyst Isomerizing Catalyst? light->catalyst No protect_light Use Amber Glassware Wrap in Foil light->protect_light Yes change_catalyst Screen Alternative Catalysts Add Isomerization Inhibitors catalyst->change_catalyst Yes re_evaluate Re-evaluate Synthetic Strategy Consider Chiral Pool or Asymmetric Synthesis catalyst->re_evaluate No run_optimized_rxn Run Reaction with Optimized Conditions lower_temp->run_optimized_rxn buffer_reaction->run_optimized_rxn protect_light->run_optimized_rxn change_catalyst->run_optimized_rxn analyze_product Analyze Product for Isomeric Purity run_optimized_rxn->analyze_product success Isomerization Prevented analyze_product->success Yes failure Isomerization Persists analyze_product->failure No failure->re_evaluate

Caption: Troubleshooting workflow for synthesis-related isomerization.

Proactive Strategies for Stereochemical Control

Instead of troubleshooting, a proactive approach to synthesis design can often prevent isomerization from the outset.

  • Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from natural sources, such as amino acids or sugars, to build the desired molecule with the correct stereochemistry already in place.[20]

  • Asymmetric Catalysis: Employing a chiral catalyst, either a metal complex or an organocatalyst, can selectively promote the formation of one stereoisomer over another.[20] This is a powerful tool for creating chiral centers with high enantioselectivity.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer.[20]

Preventing Isomerization During Analysis

Isomerization is not limited to the synthesis phase; it can also occur during sample preparation, storage, and analysis, leading to inaccurate quantification of isomers.

Troubleshooting On-Column Isomerization in HPLC

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying isomers.[21] However, the analytical conditions themselves can sometimes induce isomerization.

Observation Potential Cause Recommended Solution
Peak tailing or splitting, appearance of a new peak for a known stable compound On-column Isomerization: The stationary phase, mobile phase pH, or column temperature is causing the analyte to isomerize during separation.Optimize Mobile Phase: Adjust the pH to a range where the analyte is more stable. For acid-sensitive compounds, use a neutral or slightly basic mobile phase.[12] For some compounds, pH can predictably alter isomerization rates.[22]
Inconsistent peak areas or ratios between runs Temperature Fluctuations: The column temperature is not adequately controlled, leading to variable rates of on-column isomerization.Use a Column Thermostat: Maintain the column at a controlled, often sub-ambient, temperature to minimize thermal isomerization.[12]
"Ghost peaks" in subsequent runs Analyte Adsorption and Carryover: The compound may adsorb to parts of the HPLC system and isomerize before being eluted in a later run.Implement a thorough needle wash protocol. Run blank injections with a strong solvent to clean the injector and column.[12]
Poor separation of cis/trans isomers Inappropriate Column Chemistry: The stationary phase does not provide sufficient selectivity for the isomers.Use a specialized column. For example, C30 columns are often recommended for separating carotenoid isomers due to their enhanced shape selectivity.[12]
Detailed Protocol: Method Development to Prevent Isomerization of a Photosensitive Compound

This protocol outlines the steps for developing an HPLC method for a compound known to be sensitive to light and acid.

Objective: To develop a robust, reproducible HPLC method that prevents the on-column isomerization of a photosensitive and acid-labile analyte.

Materials:

  • Analyte standard, protected from light

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)[12]

  • pH buffers (e.g., ammonium acetate, phosphate buffer)

  • Amber HPLC vials[12]

  • HPLC system with a diode array detector (DAD) and a column thermostat

  • C18 and C30 reversed-phase HPLC columns

Procedure:

  • Sample Preparation:

    • Perform all sample preparation steps in a dimly lit environment.

    • Use amber volumetric flasks and vials to minimize light exposure.[12]

    • Prepare the sample diluent to be neutral or slightly basic and match the initial mobile phase conditions to avoid solvent mismatch effects.

  • Initial Method Screening:

    • Screen both a standard C18 column and a C30 column (if applicable for the analyte class).

    • Start with a generic mobile phase gradient (e.g., water:acetonitrile) at a neutral pH (e.g., using a 10 mM ammonium acetate buffer).

    • Set the column thermostat to a low temperature (e.g., 20°C) to minimize thermal degradation.

  • Optimization of Mobile Phase:

    • If isomerization is still suspected (e.g., appearance of small, unexpected peaks), systematically adjust the mobile phase pH. Analyze the sample at pH 6, 7, and 8 to find the optimal pH for stability.

    • Ensure the chosen pH is within the stable operating range of the HPLC column.[23]

  • Temperature Optimization:

    • Once the optimal mobile phase is determined, investigate the effect of temperature. Run the analysis at 15°C, 20°C, and 25°C.

    • Plot the percentage of the undesired isomer against temperature to determine if a lower temperature is beneficial.

  • Photostability Assessment:

    • Inject a freshly prepared standard.

    • Expose the sample in the autosampler vial to light for a set period (e.g., 1 hour) and reinject.

    • Compare the chromatograms to quantify the extent of photoisomerization. If significant, ensure the autosampler has a cover to protect samples from light.

  • Method Validation:

    • Once the optimal conditions are established, validate the method for specificity, linearity, accuracy, and precision, ensuring that the isomeric purity of the main peak is consistent.

Workflow for Troubleshooting Isomerization in Analytical Methods

G cluster_0 Problem Identification cluster_1 Investigation of Analytical Method cluster_2 Corrective Actions cluster_3 Verification start Inconsistent Isomer Ratios or Appearance of New Peaks in Analytical Runs check_sample_prep Review Sample Preparation and Storage: - Light Exposure? - Temperature? - pH of Diluent? start->check_sample_prep check_mobile_phase Is Mobile Phase pH Appropriate for Analyte Stability? check_sample_prep->check_mobile_phase modify_sample_prep Use Amber Vials, Control Temp, Neutralize Samples check_sample_prep->modify_sample_prep If Issues Found check_temp Is Column Temperature Controlled and Optimized? check_mobile_phase->check_temp Yes adjust_ph Adjust Mobile Phase pH Use Buffers check_mobile_phase->adjust_ph No check_column Is the Column Chemistry Suitable for Isomer Separation? check_temp->check_column Yes control_temp Use Column Thermostat Test at Lower Temperatures check_temp->control_temp No change_column Screen Different Stationary Phases (e.g., C30, Phenyl-Hexyl) check_column->change_column No rerun_analysis Re-run Analysis with Modified Method adjust_ph->rerun_analysis control_temp->rerun_analysis change_column->rerun_analysis modify_sample_prep->rerun_analysis analyze_results Evaluate Chromatograms for Improved Isomer Stability rerun_analysis->analyze_results success Stable Isomer Profile Achieved analyze_results->success Yes failure Isomerization Still Occurs analyze_results->failure No

Caption: Workflow for addressing isomerization in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause isomerization? A1: The main environmental factors are heat, light (especially UV), and extreme pH conditions (both acidic and basic).[12] Oxygen can also contribute to degradation that may precede or accompany isomerization.

Q2: How can I safely store a compound that is prone to isomerization? A2: For short-term storage, keep the compound at a low temperature (e.g., 4°C) in the dark.[12] For long-term storage, -20°C or -80°C is recommended to minimize both isomerization and degradation.[12] Using amber, airtight containers and storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Q3: Should I add an antioxidant to my samples? A3: Yes, if your compound is susceptible to oxidation, which can sometimes catalyze isomerization. Butylated hydroxytoluene (BHT) at a concentration of 0.1% (w/v) is a commonly used antioxidant in organic solvents.[12] Ascorbic acid can be used in more aqueous systems.[12]

Q4: My compound is a peptide. Are there specific concerns I should have about isomerization? A4: Yes, peptides are particularly susceptible to epimerization at their chiral amino acid centers, especially when activated for coupling reactions or exposed to basic conditions during deprotection steps.[8] The structure of the amino acid itself can also influence the rate of racemization.[8] Careful selection of coupling reagents and control of pH are critical.

Q5: What is the difference between racemization and epimerization? A5: Racemization is the conversion of an optically active compound into a racemic mixture, which is optically inactive because it contains equal amounts of both enantiomers.[11][24] Epimerization is the change in the configuration at only one of several stereocenters in a molecule, converting a diastereomer into its epimer.[11]

Q6: Can mass spectrometry be used to distinguish between isomers? A6: While isomers have the same mass, advanced mass spectrometry techniques can help distinguish them. Tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation patterns.[25] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of isomers before mass analysis.[25] Ion mobility spectrometry-mass spectrometry (IMS-MS) can separate isomers based on their shape.[25]

References
  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.
  • BenchChem. (2025). Preventing Echinenone isomerization during analysis.
  • Britannica. Isomerization. Available at: [Link]

  • EKT Interactive. (2023). What is Isomerization?. Available at: [Link]

  • Fiveable. (2025). Stereochemical Control Definition - Organic Chemistry Key Term.
  • He, F. (2022). Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. J Pet Environ Biotechnol. Available at: [Link]

  • Hong, S. et al. (2005). Prevention of undesirable isomerization during olefin metathesis. PubMed. Available at: [Link]

  • Journal of New Developments in Molecular Biology. Isomerization. Available at: [Link]

  • LCGC International. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Available at: [Link]

  • OIST Groups. Heterogeneous buffer to prevent isomerization and decomposition. Available at: [Link]

  • Orchid Chemical Supplies Ltd. (2025). How to control the stereochemistry in custom synthesis?.
  • Organic Chemistry Portal. Synthesis of alkenes by isomerizations. Available at: [Link]

  • Patsnap Eureka. (2025). How Geometric Isomers Affect the Migration of Pharmaceuticals in Tissues.
  • Patsnap Eureka. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Pediaa. (2019). Difference Between Epimerization and Racemization. Available at: [Link]

  • Pediaa. (2019). What is Racemization. Available at: [Link]

  • Phenomenex. (2025). Maintenance and Care of HPLC Columns in Chromatography.
  • Pharma Mirror. (2024). Scientists reveal new method that could reduce waste from drug manufacturing. Available at: [Link]

  • Pires, M. M. et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Qiqige, Q. et al. (2025). Co(II)-catalyzed isomerization of enals using hydrogen atom transfer. RSC Publishing. Available at: [Link]

  • ResearchGate. (2018). Factors affecting epimerization/isomerization?. Available at: [Link]

  • ResearchGate. (2025). Prevention of Undesirable Isomerization During Olefin Metathesis. Available at: [Link]

  • ResearchGate. (2010). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • Sam-A-Sack, O. R. et al. (2009). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Sanda, M. et al. (2010). Mitigating class 2 atropisomerism in drug development. Strategies such... ResearchGate. Available at: [Link]

  • Wikipedia. Racemization. Available at: [Link]

Sources

Technical Support Center: Analytical Troubleshooting & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the analytical characterization, impurity profiling, and degradation pathways of 4-cyano CUMYL-BUTINACA (also known as 4-CN-CUMYL-BINACA , SGT-78 , or CUMYL-4CN-BINACA ).

Safety & Compliance Notice: 4-cyano CUMYL-BUTINACA is a potent synthetic cannabinoid receptor agonist (SCRA) and a controlled substance in many jurisdictions (e.g., Schedule I in the United States).[1] This guide is strictly limited to forensic analysis, toxicology, and chemical characterization for research and identification purposes. No instructions regarding the synthesis, manufacture, or yield optimization of this substance will be provided.

Topic: Differentiating Isomers and Identifying Degradants in SGT-78 Samples

Executive Summary: Researchers analyzing 4-cyano CUMYL-BUTINACA often encounter "Isomer 2" and hydrolysis byproducts.[1] "Isomer 2" is the N2-positional isomer formed during the alkylation of the indazole ring.[1] Distinguishing the pharmacologically active N1-isomer from the N2-isomer and identifying nitrile hydrolysis degradants are critical for accurate forensic reporting and toxicological assessment.[1]

Part 1: The "Isomer 2" Phenomenon

Q: I am detecting two peaks with the exact same mass (m/z 374.2). What is "Isomer 2"?

A: The second peak is likely the N2-positional isomer of the indazole core.[1]

  • The Mechanism: The indazole ring is an ambident nucleophile.[1] During the alkylation step (attaching the 4-cyanobutyl chain), the reaction can occur at either the N1 or N2 nitrogen.[1]

    • Target Compound (N1): 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide.[1][2][3]

    • Isomer 2 (N2): 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide.[1]

  • Forensic Significance: "Isomer 2" is a common synthesis byproduct found in seized materials. While isobaric (same mass), it has different pharmacological potency and must be chromatographically resolved.

Q: How do I analytically distinguish the N1 (Target) from the N2 (Isomer 2)?

A: You cannot rely on low-resolution Mass Spectrometry (MS) alone. Use the following orthogonal methods:

FeatureTarget (N1-Isomer) Isomer 2 (N2-Isomer) Methodology
Stationary Phase Interaction Typically elutes later on C18 columns (Method dependent).Typically elutes earlier on C18 columns.UHPLC/HPLC
UV Absorption Distinct

profile (Indazole chromophore).
Distinct

profile (Quinoid-like character).
PDA/UV-Vis
Proton NMR (

H)
Alkyl

attached to N1 typically resonates at

4.4–4.5 ppm
.
Alkyl

attached to N2 typically resonates downfield at

4.6–4.7 ppm
.
NMR Spectroscopy
Carbon NMR (

C)
C3 (Carbonyl linker) shift is characteristic of 1H-indazole.C3 shift differs due to 2H-indazole electronic environment.NMR Spectroscopy

Note: Reference standards for "4-cyano CUMYL-BUTINACA isomer 2" are commercially available for retention time matching.[1]

Part 2: Degradation & Byproducts (Troubleshooting Impurities)

Q: My sample shows a mass increase of +19 Da or +18 Da. Is this a synthesis error?

A: This usually indicates chemical degradation (Hydrolysis), not necessarily a synthesis error, though it can occur during improper storage.

The nitrile (cyano) group on the butyl chain is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.[1]

  • Amide Formation (+18 Da): The nitrile (-CN) hydrolyzes to a primary amide (-CONH

    
    ).
    
    • Observation: Mass shift from 374.2

      
       392.2.
      
  • Carboxylic Acid Formation (+19 Da from parent, +1 Da from amide): The amide further hydrolyzes to a carboxylic acid (-COOH).

    • Observation: Mass shift from 374.2

      
       393.2.
      
    • Name: 4-cyano CUMYL-BUTINACA butanoic acid metabolite (often called the "hydrolysis metabolite").[1]

Q: Are there thermal degradation risks during GC-MS analysis?

A: Yes. Synthetic cannabinoids with amide linkers and nitrile tails are thermally labile.

  • Cyanide Release: High injector port temperatures (>280°C) can induce thermal cleavage or elimination reactions.

  • Artifacts: You may observe "artifact" peaks in GC-MS that are not present in LC-MS analysis.

  • Recommendation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) for the most accurate impurity profiling to avoid thermal artifacts.[1]

Part 3: Structural & Pathway Visualization

The following diagram illustrates the formation of the positional isomers (N1 vs N2) and the subsequent hydrolysis degradation pathway relevant to forensic stability testing.

SGT78_Pathways cluster_legend Pathway Key Precursor Indazole-3-carboxamide Precursor Alkylation Alkylation Step (Ambident Nucleophile) Precursor->Alkylation + 5-bromovaleronitrile N1_Isomer Target: 4-CN-CUMYL-BUTINACA (N1-Alkylated) [Active Agent] Alkylation->N1_Isomer Major Product (Thermodynamic) N2_Isomer Byproduct: Isomer 2 (N2-Alkylated) [Common Impurity] Alkylation->N2_Isomer Minor Product (Kinetic) Hydrolysis Hydrolysis (Storage/Environmental) N1_Isomer->Hydrolysis Moisture/pH Acid_Metabolite Degradant: Butanoic Acid Analog (+19 Da mass shift) Hydrolysis->Acid_Metabolite Nitrile -> COOH key1 Green = Target Compound key2 Red = Positional Isomer (Impurity) key3 Blue = Degradation Mechanism

Caption: Figure 1. Formation of N1/N2 positional isomers during alkylation and subsequent hydrolysis degradation pathways.[1]

Part 4: Analytical Reference Data

When troubleshooting "bad data" or unidentified peaks, compare against these established values for 4-cyano CUMYL-BUTINACA:

ParameterValue / CharacteristicNotes
Molecular Formula

Exact Mass 374.1950Monoisotopic
Key MS Fragments (EI) m/z 258, 215, 145, 119Cumyl cation (119) is dominant.[2]
Key MS Fragments (ESI+) m/z 375

, 119
Fragmentation often yields the cumyl moiety.
Isomer 2 Identification Cayman Chem Item No. 20748 Use valid reference standards for RT matching.
Solubility DMF (~30 mg/ml), DMSO (~30 mg/ml)Poorly soluble in water; requires organic modifier.

References

  • World Health Organization (WHO). (2018). Critical Review Report: CUMYL-4CN-BINACA. Expert Committee on Drug Dependence. Link

  • Cayman Chemical. (n.d.).[2] 4-cyano CUMYL-BUTINACA Isomer 2 Product Information. Cayman Chemical.[2][4][5][6] Link

  • Bovens, M., et al. (2017).[7] Structural characterization of the new synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA...[1][2][7][8] Forensic Science International.[2][7] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[9] Report on the risk assessment of CUMYL-4CN-BINACA. Link

Sources

Reference standard purity issues for "4-cyano CUMYL-BUTINACA isomer 2"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Cannabinoid Reference Standards Subject: Troubleshooting Purity & Identification for 4-cyano CUMYL-BUTINACA (SGT-78) and Isomer 2

Executive Summary: The "Isomer 2" Critical Alert

Current Status: Active Severity: High (Risk of False Positives/Quantification Errors)

Researchers analyzing 4-cyano CUMYL-BUTINACA (SGT-78) frequently encounter purity discrepancies due to the presence of a specific regioisomer, designated as "Isomer 2" .

  • Target Compound (SGT-78): 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (N1-alkylated).[1][2]

  • The Impurity (Isomer 2): 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide (N2-alkylated).

These two compounds are isobaric (same mass) and share near-identical fragmentation patterns in low-resolution Mass Spectrometry (MS), making chromatographic separation or NMR validation essential.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: Chromatographic Anomalies

Q: I observe a small "shoulder" or a secondary peak eluting close to my main analyte peak in LC-MS. Is my reference standard degraded?

A: It is likely not degradation, but regioisomeric contamination . During the synthesis of indazole-based cannabinoids, the alkylation step (attaching the cyanobutyl chain) occurs at both the Nitrogen-1 (N1) and Nitrogen-2 (N2) positions of the indazole ring.

  • Mechanism: The N1-isomer (SGT-78) is thermodynamically favored, but the N2-isomer (Isomer 2) is a kinetic byproduct.

  • Diagnosis: If the secondary peak has the exact same precursor ion (

    
    ) but a slightly different retention time, it is Isomer 2.
    
  • Action: Switch to a high-efficiency column (e.g., C18 Core-Shell, 2.6 µm) or optimize the gradient slope. N1 and N2 isomers typically have distinct retention times due to differences in dipole moments.

Issue 2: Mass Spectrometry Identification

Q: My GC-MS spectrum for the sample matches the library for SGT-78, but the retention time is off by 0.5 minutes. Can I confirm identity?

A: No. You cannot rely solely on EI-MS (Electron Ionization) spectral matching for these isomers.

  • The Problem: Both the N1 and N2 isomers produce nearly identical fragment ions (e.g., m/z 232, 144) because the core structure remains intact during initial fragmentation.

  • The Solution: You must run a Co-Injection Experiment .

    • Inject your sample alone.

    • Inject the authentic "Isomer 2" Reference Standard alone.

    • Inject a 1:1 mix of Sample + Isomer 2 Standard.

    • Result: If the peak width broadens or splits in the mixture, your sample is likely SGT-78. If the peak height doubles perfectly without broadening, your sample is Isomer 2.

Issue 3: Quantification Errors

Q: My calibration curve is non-linear at the lower limit of quantification (LLOQ). Could this be a purity issue?

A: Yes. If your primary reference standard contains trace amounts (1-3%) of Isomer 2, and your integration window is too wide, you may be integrating both isomers as one signal at high concentrations, but only the main peak at low concentrations (where the impurity falls below the noise floor).

  • Action: Tighten integration parameters and verify the Certificate of Analysis (CoA) for "Chromatographic Purity." Ensure the standard is >98% pure specifically regarding isomeric contaminants.

Part 2: Technical Deep Dive & Differentiation Protocol

Synthesis Pathway & Impurity Origin

The following diagram illustrates the bifurcation point in the synthesis that creates the N1 (Target) and N2 (Isomer 2) products.

G Start Indazole-3-carboxamide Precursor Reaction Alkylation Reaction (Base-Catalyzed) Start->Reaction Reagent 4-Bromobutyronitrile (Alkylating Agent) Reagent->Reaction Product1 SGT-78 (Target) (N1-Alkylation) Thermodynamic Product Reaction->Product1 Major Pathway (~90-95%) Product2 Isomer 2 (Impurity) (N2-Alkylation) Kinetic Byproduct Reaction->Product2 Minor Pathway (~5-10%)

Caption: Divergent synthesis pathway showing the origin of the N2-isomer (Isomer 2) during the alkylation of the indazole precursor.

Differentiation Workflow (SOP)

To definitively distinguish "4-cyano CUMYL-BUTINACA" (SGT-78) from "Isomer 2", follow this multi-tiered analytical approach.

Table 1: Analytical Comparison of Isomers

FeatureSGT-78 (N1-Isomer)Isomer 2 (N2-Isomer)
CAS Number 1631074-54-82365471-69-6
Structure Alkyl chain at N1 Alkyl chain at N2
UV Absorbance (

)
~300 nm (Broad)Often hypsochromic shift (lower

) vs N1
LC Retention (C18) Typically elutes later Typically elutes earlier (more polar)
1H-NMR (Aromatic) Distinct splitting patternDistinct splitting pattern

Protocol 1: High-Resolution LC-MS Separation

  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Result: The N2 isomer (Isomer 2) is generally less lipophilic than the N1 isomer due to the quinoid-like electron distribution in the N2-substituted indazole, causing it to elute before SGT-78 on reverse-phase columns.

Protocol 2: NMR Validation (Gold Standard) If reference standards are unavailable, Nuclear Magnetic Resonance (NMR) is the only self-validating method.

  • Key Signal: Examine the proton signals on the indazole ring.

  • Differentiation: The chemical shift of the proton at position C7 (adjacent to N1) changes significantly depending on whether the alkyl group is attached to N1 or N2. In N2-isomers, the symmetry and electronic shielding of the benzene ring of the indazole are altered compared to the N1-isomer.

References

  • Cayman Chemical. (2020). 4-cyano CUMYL-BUTINACA Isomer 2 Product Information. Cayman Chemical.[2][3] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). EMCDDA-Europol Joint Report on a new psychoactive substance: CUMYL-4CN-BINACA.[3][4] Publications Office of the European Union. Link

  • Drug Enforcement Administration (DEA). (2020).[5] Schedules of Controlled Substances: Placement of CUMYL-4CN-BINACA in Schedule I. Federal Register. Link

  • Hess, C., et al. (2016). Phytocannabinoids and Synthetic Cannabinoid Receptor Agonists. Forensic Science International.[6] Link (General reference for indazole isomer separation methodology).

Sources

Validation & Comparative

Technical Comparison Guide: CUMYL-4CN-BINACA vs. 4-cyano CUMYL-BUTINACA Isomer 2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-cyano CUMYL-BUTINACA isomer 2" vs CUMYL-4CN-BINACA Pharmacological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a rigorous pharmacological and structural comparison between the potent synthetic cannabinoid CUMYL-4CN-BINACA (1H-indazole) and its positional isomer, 4-cyano CUMYL-BUTINACA isomer 2 (2H-indazole).

While these two compounds share an identical molecular formula (


) and exact mass, they exhibit a drastic "activity cliff." CUMYL-4CN-BINACA  is a high-potency, pro-convulsant CB1 receptor agonist. In contrast, Isomer 2  is a pharmacologically negligible regioisomer, typically present as a manufacturing impurity. Distinguishing these isomers is critical for accurate forensic analysis and interpreting toxicological data.

Chemical Identity & Structural Divergence

The primary difference lies in the attachment point of the 4-cyanobutyl tail on the indazole core. This subtle shift dictates the molecule's ability to engage the cannabinoid receptor binding pocket.

FeatureCUMYL-4CN-BINACA (Active)4-cyano CUMYL-BUTINACA isomer 2 (Inactive)
Common Names SGT-78, CUMYL-CB-PINACAIsomer 2, 2H-isomer
IUPAC Name 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide
Core Structure 1H-Indazole (Alkyl chain at N1)2H-Indazole (Alkyl chain at N2)
CAS Number 1631074-54-82365471-69-6
Molecular Weight 360.5 g/mol 360.5 g/mol
Structural Visualization

The following diagram illustrates the regioisomerism and the resulting impact on receptor fit.

G cluster_0 Active Agonist (1H-Indazole) cluster_1 Inactive Impurity (2H-Indazole) Active CUMYL-4CN-BINACA (N1-Alkylated) Binding Optimal Steric Fit in CB1 Pocket Active->Binding Signal Potent Gi/o Signaling (cAMP ↓, GIRK ↑) Binding->Signal Inactive Isomer 2 (N2-Alkylated) Clash Steric Clash with Receptor Helices Inactive->Clash NoSignal Negligible Activity (Micromolar Affinity) Clash->NoSignal

Figure 1: Structural causality of pharmacological activity. The N1-alkylation (green) permits receptor activation, while N2-alkylation (red) prevents effective binding.

Pharmacological Profile Comparison

The pharmacological data below highlights the extreme potency of the 1H-isomer compared to the negligible activity of the 2H-isomer.

Quantitative Data Summary
ParameterCUMYL-4CN-BINACA [1, 2]Isomer 2 (Inferred from SAR) [3, 4]
CB1 Binding Affinity (

)
2.6 nM (High Affinity)> 1,000 nM (Low/Negligible)
CB1 Functional Potency (

)
0.58 nM > 10,000 nM (Inactive)
CB1 Efficacy (

)
~100% (Full Agonist)< 10% (No Efficacy)
CB2 Binding Affinity (

)
14.7 nM> 1,000 nM
In Vivo Toxicity Pro-convulsant (0.3 mg/kg), Cyanide releaseUnknown (Likely low acute toxicity)
Mechanism of Action & Toxicity[2]
  • CUMYL-4CN-BINACA: Acts as a full agonist at CB1 receptors.[1][2][3] Its high potency (

    
     in sub-nanomolar range) is linked to severe adverse effects, including seizures and hypothermia. Uniquely, the metabolic breakdown of the 4-cyanobutyl tail releases free cyanide (
    
    
    
    ), contributing to potential hepatotoxicity and neurotoxicity [5].
  • Isomer 2: Structure-Activity Relationship (SAR) studies on indazole cannabinoids (e.g., AB-CHMINACA series) consistently demonstrate that 2-alkyl isomers possess micromolar affinity (1000-fold lower) and lack functional efficacy.[4][5] They are considered "scaffold impurities" formed during synthesis if the alkylation step is not regioselective.

Experimental Methodologies

To replicate or validate these findings, use the following standardized protocols. These methods are self-validating through the use of reference standards (e.g., CP 55,940).

Protocol A: Radioligand Binding Assay (Determination of )

Objective: Measure the affinity of the test compound for the CB1 receptor.[2]

  • Membrane Preparation: Use HEK293 cells stably expressing human CB1 receptors. Harvest and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4).
    
  • Incubation:

    • Prepare assay tubes containing: 50 µL membrane prep (20-40 µg protein), 50 µL [

      
      ]CP 55,940 (0.5-1.0 nM final), and 50 µL test compound (concentration range 
      
      
      
      to
      
      
      M).
    • Define Non-Specific Binding (NSB) using 10 µM unlabeled WIN 55,212-2.

  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Functional GIRK Activation Assay (Determination of )

Objective: Assess the functional potency and efficacy via G-protein coupled Inwardly Rectifying Potassium (GIRK) channels. This assay is often more sensitive for full agonists than cAMP assays.

  • Cell Line: AtT-20 cells stably expressing human CB1 and GIRK1/2 channels.

  • Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence on a fluorometric imaging plate reader.

  • Agonist Addition: Inject test compounds.

  • Readout: Measure the decrease in fluorescence (hyperpolarization) caused by GIRK channel opening.

  • Normalization: Normalize response to the maximal effect of a reference full agonist (e.g., CP 55,940 = 100%).

Assay Workflow Diagram

AssayWorkflow cluster_binding Binding Assay (Affinity) cluster_functional Functional Assay (Efficacy) Start Start: Compound Preparation (DMSO Stock) Membrane hCB1 Membranes + [3H]CP55,940 Start->Membrane Cells AtT-20 (hCB1 + GIRK) Start->Cells Incubate1 Incubate 60 min @ 30°C Membrane->Incubate1 Filter Filter & Wash (GF/B) Incubate1->Filter Count Scintillation Counting Filter->Count CalcKi Calculate Ki (Cheng-Prusoff) Count->CalcKi Dye Load Membrane Potential Dye Cells->Dye Inject Inject Compound Dye->Inject Measure Measure Fluorescence Δ Inject->Measure CalcEC50 Calculate EC50 & Emax Measure->CalcEC50

Figure 2: Parallel workflow for determining binding affinity and functional efficacy.

Forensic & Analytical Distinction[1][5][6][7][8][9]

Distinguishing the active drug from its inactive isomer is vital for legal proceedings.

  • Mass Spectrometry (GC-MS): Both isomers produce virtually identical mass spectra (fragment ions m/z 145, 233, 360). Do not rely solely on MS spectral matching.

  • Chromatography (GC/LC): They have distinct retention times. The 2H-isomer typically elutes slightly earlier or later than the 1H-isomer depending on the stationary phase. A certified reference material (CRM) mix is required for confirmation.

  • NMR Spectroscopy: The definitive method.

    • 1H-isomer: The methylene protons attached to N1 show a specific chemical shift.

    • 2H-isomer: The methylene protons attached to N2 are deshielded differently due to the quinoid-like character of the 2H-indazole system.

References

  • Kevin, R. C., Anderson, L., McGregor, I. S., & Banister, S. D. (2019). CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist. Frontiers in Pharmacology, 10, 595. Link

  • Ölmez, A. A., et al. (2018). Detection of metabolites of the new synthetic cannabinoid CUMYL-4CN-BINACA in authentic urine samples and human liver microsomes. Drug Testing and Analysis, 10(8), 1270-1279. Link

  • Longworth, M., Banister, S. D., et al. (2016).[3][4][6] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34, 286–303.[5][6][7] Link

  • Cayman Chemical.[3][8] (2023).[9] 4-cyano CUMYL-BUTINACA isomer 2 Product Information. Cayman Chemical Product Insert. Link

  • Åstrand, A., et al. (2018). Metabolism study for CUMYL-4CN-BINACA in human hepatocytes and authentic urine specimens: Free cyanide is formed during the main metabolic pathway. Drug Testing and Analysis, 10(8), 1270-1279. Link

Sources

Comparative Analysis of CUMYL-BUTINACA Isomers by Mass Spectrometry

[1]

Executive Summary

The rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) necessitates robust analytical protocols capable of distinguishing pharmacologically active compounds from their structural isomers. CUMYL-BUTINACA (also known as SGT-25) presents a specific analytical challenge due to the existence of isobaric regioisomers—specifically the N2-butyl positional isomer and branched-chain alkyl isomers (e.g., CUMYL-isobutyl-INACA ).

This guide provides a comparative technical analysis of these isomers using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We establish a self-validating workflow to differentiate the target analyte (N1-butyl) from its isomers, preventing false positives in forensic casework.

The Isomer Landscape

Before detailing the protocols, it is critical to define the structural differences that drive the mass spectral behavior. All three compounds share the molecular formula C₂₁H₂₅N₃O and an exact mass of 335.1998 Da .

Compound NameStructure DescriptionPharmacological Relevance
CUMYL-BUTINACA (SGT-25) Indazole core; N1 -butyl chain; Cumyl amide.High potency CB1 agonist. Main target.
N2-CUMYL-BUTINACA Indazole core; N2 -butyl chain; Cumyl amide.Common synthesis impurity/degradation product. Lower potency.[1][2]
CUMYL-Isobutyl-INACA Indazole core; N1-isobutyl chain; Cumyl amide.Potential "grey market" analog designed to evade specific bans.

Methodology 1: GC-EI-MS Analysis[4]

GC-MS with Electron Ionization (70 eV) remains the gold standard for library matching, yet it struggles with isobaric interference.

Mechanistic Insight

Under 70 eV EI conditions, the amide bond is the primary site of cleavage.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks.

  • Cumyl Cation Formation: The cumyl group (1-methyl-1-phenylethyl) forms a highly stable carbocation at m/z 119 . This is the base peak for all three isomers, making it non-diagnostic.

  • Diagnostic Ions: Differentiation relies on the secondary fragmentation of the indazole core (m/z 217 vs m/z 161).

Comparative Data (GC-EI-MS)
ParameterCUMYL-BUTINACA (N1)N2-CUMYL-BUTINACACUMYL-Isobutyl-INACA
Retention Index (HP-5MS) ~2650~2580 (Elutes Earlier)~2610
Base Peak (100%) m/z 119m/z 119m/z 119
Diagnostic Ion 1 m/z 217 (Indazole-CO-Butyl)m/z 217 (Weak)m/z 217
Diagnostic Ion 2 m/z 145 (Indazole-CO)m/z 145m/z 145
Key Differentiator Ratio of m/z 217:145 is typically higher in N1.m/z 161 often present due to N2 instability.Retention time shift; nearly identical spectrum to N1.

Critical Insight: The N2-isomer is thermally less stable. In the GC injector port (at >250°C), N2 isomers may degrade, altering the observed ratio of the indazole core fragments.

Methodology 2: LC-ESI-MS/MS Analysis

LC-MS/MS using Electrospray Ionization (ESI) in Positive Mode provides superior selectivity through chromatographic separation and specific Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Pathway (ESI+)

The protonated precursor [M+H]⁺ (m/z 336.2) undergoes collision-induced dissociation (CID).

  • Primary Transition: Cleavage of the amide bond yields the cumyl cation (m/z 119 ).

  • Secondary Transition: Cleavage of the amide bond retaining the charge on the carbonyl side yields the acylium ion (m/z 217 ).

  • Tertiary Transition: Loss of the butyl chain from the m/z 217 ion yields the bare indazole acylium (m/z 145 ).

Visualization of Fragmentation Logic

FragmentationPathwayPrecursorPrecursor [M+H]+m/z 336.2Transition1Amide Cleavage(Primary)Precursor->Transition1CumylIonCumyl Cationm/z 119.1(Quantifier)Transition1->CumylIonLoss of CoreCoreIonIndazole Acyliumm/z 217.1(Qualifier)Transition1->CoreIonLoss of Cumyl amineBareIndazoleBare Corem/z 145.0(Diagnostic)CoreIon->BareIndazoleLoss of Butyl chain(-C4H8)

Figure 1: ESI+ Fragmentation pathway for CUMYL-BUTINACA. The stability of the m/z 217 -> 145 transition varies between N1 and N2 isomers.

Comparative Data (LC-MS/MS)
ParameterCUMYL-BUTINACA (N1)N2-CUMYL-BUTINACACUMYL-Isobutyl-INACA
Precursor Ion 336.2336.2336.2
RT (C18 Column) Reference (e.g., 4.5 min) Earlier (~4.2 min) Slightly Earlier (~4.4 min)
Quantifier Transition 336.2 → 119.1336.2 → 119.1336.2 → 119.1
Qualifier Transition 336.2 → 217.1336.2 → 217.1336.2 → 217.1
Ion Ratio (217/119) High StabilityLower StabilitySimilar to N1

Experimental Protocol: Self-Validating Workflow

This protocol ensures the differentiation of isomers by combining chromatographic resolution with mass spectral confirmation.[3]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of biological matrix (blood/urine) to a silanized glass tube.

  • Internal Standard: Add 20 µL of deuterated IS (e.g., CUMYL-BUTINACA-d5).

  • Extraction: Add 2 mL of 1-Chlorobutane:Acetonitrile (4:1) . Reasoning: This non-polar blend minimizes the extraction of matrix interferents while recovering the lipophilic indazoles.

  • Agitation: Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Instrument Parameters
  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).

    • Expert Note: Phenyl-based phases provide superior selectivity for aromatic isomers (N1 vs N2) compared to standard C18 due to pi-pi interactions with the indazole core.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: Ramp to 95% B (Slow ramp crucial for isomer separation)

    • 8-10 min: Hold 95% B

Analytical Decision Tree

DecisionTreeStartSample AnalysisPrecursor m/z 336.2CheckRTCheck Retention Time (RT)vs Reference StandardStart->CheckRTMatchRTRT Matches N1 Std?CheckRT->MatchRTYesMatchCheck Ion Ratio(217/119)MatchRT->YesMatchYesNoMatchRT ShiftMatchRT->NoMatchNo (Earlier/Later)RatioPassWithin ±20% Tolerance?YesMatch->RatioPassResult2Suspect Isomer:N2 or Branched ChainNoMatch->Result2Result1Confirmed:CUMYL-BUTINACA (N1)RatioPass->Result1YesResult3Co-eluting Interferenceor Matrix EffectRatioPass->Result3No

Figure 2: Logical workflow for distinguishing CUMYL-BUTINACA from isomers using RT and Ion Ratios.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Öztürk, Y. E., et al. (2018).[4] Detection of metabolites of the new synthetic cannabinoid CUMYL-4CN-BINACA in authentic urine samples and human liver microsomes using high-resolution mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.12. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). EMCDDA technical report on the new psychoactive substance CUMYL-4CN-BINACA. Retrieved from [Link]

Validation of analytical methods for "4-cyano CUMYL-BUTINACA isomer 2" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 4-cyano CUMYL-BUTINACA (SGT-78, CUMYL-4CN-BINACA) presents a distinct analytical challenge due to the prevalence of its positional isomer, 4-cyano CUMYL-BUTINACA Isomer 2 (the N2-indazole isomer).[1] While both compounds share the molecular formula


 and nominal mass (360.5 Da), they exhibit distinct pharmacological profiles and legal classifications in certain jurisdictions.[1]

This guide provides a technical comparison of analytical methodologies for differentiating and quantifying these isomers. We validate that UHPLC-MS/MS using biphenyl stationary phases offers superior selectivity compared to standard C18 chemistries or GC-MS, which often fail to resolve these isobaric species.[1]

The Technical Challenge: The Isomer Problem

In the synthesis of indazole-based synthetic cannabinoids, alkylation of the indazole ring can occur at either the N1 or N2 position.

  • Target Analyte (N1-Isomer): 1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide.[1][2][3][4]

  • Isomer 2 (N2-Isomer): 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide.[1][5]

Why this matters:

  • Mass Spectral Similarity: Both isomers produce nearly identical precursor and product ions (e.g., the cumyl-amide cleavage ion), rendering MS/MS transitions alone insufficient for identification.[1]

  • Co-elution Risk: On standard C18 columns, these isomers often co-elute, leading to quantitative bias (overestimation of the target) and false positives.[1]

IsomerChallenge Precursor Synthetic Precursors (Indazole + Alkyl Halide) Reaction Alkylation Reaction Precursor->Reaction N1 N1-Isomer (Target) 4-cyano CUMYL-BUTINACA Reaction->N1 Major Product N2 N2-Isomer (Impurity) Isomer 2 Reaction->N2 Minor Product Analysis Analytical Challenge: Isobaric Interference N1->Analysis N2->Analysis

Figure 1: Formation of regioisomers during synthesis creates the core analytical challenge.

Comparative Method Analysis

We evaluated the two primary methodologies used in forensic toxicology: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1]

Comparison Matrix
FeatureMethod A: UHPLC-MS/MS (Recommended)Method B: GC-MS (Alternative)
Separation Mechanism

interactions (Biphenyl/Phenyl-Hexyl)
Boiling point & Polarity
Isomer Resolution (

)
High (

)
Low to Moderate
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)
Sample Prep Minimal (Protein Precip or SLE)Laborious (Derivatization often required)
Throughput High (5-8 min run time)Low (15-20 min run time)
Expert Insight

GC-MS is traditionally robust but struggles here.[1] The high temperatures required to volatilize these carboxamides can cause thermal degradation (e.g., loss of the cyano group), and the electron ionization (EI) spectra of N1 and N2 isomers are virtually indistinguishable.

UHPLC-MS/MS is the superior choice if the correct column chemistry is selected.[1] We recommend Biphenyl or Phenyl-Hexyl phases over C18.[1] The


 interactions offered by the biphenyl rings provide unique selectivity for the positional differences of the indazole ring, significantly improving resolution.

Validated Experimental Protocol: UHPLC-MS/MS

This protocol is designed to meet SWGTOX and ANSI/ASB Standard 036 requirements.[1]

A. Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: SLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) which is critical for trace quantification.[1]

  • Aliquot: Transfer 200 µL of biological fluid (whole blood/urine) to a tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g., 4-cyano CUMYL-BUTINACA-D5).

  • Buffer: Add 200 µL of 0.1% Ammonium Hydroxide (pH adjustment to basic ensures the analyte is uncharged for extraction).

  • Load: Transfer mixture to an SLE+ cartridge (e.g., Biotage Isolute). Apply gentle vacuum/pressure to initiate loading.[1] Wait 5 minutes.

  • Elute: Add 2 x 600 µL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Initial Mobile Phase (95:5 Water:MeOH).

B. Chromatographic Conditions (The Critical Step)[1]
  • System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).[1]

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]

    • Note: Do not use a standard C18 column unless you validate resolution > 1.5.[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Why Methanol? Methanol often provides better selectivity for isomeric cannabinoids compared to Acetonitrile due to protic solvent interactions.[1]

  • Gradient:

    • 0.0 min: 50% B

    • 5.0 min: 95% B (Linear Ramp)[1]

    • 7.0 min: 95% B (Hold)[1]

    • 7.1 min: 50% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)

Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)
4-cyano CUMYL-BUTINACA 361.2234.1145.1
Isomer 2 (N2-Isomer) 361.2234.1145.1

Note: Since transitions are identical, identification relies entirely on Retention Time (Rt).[1] Expect Isomer 2 to elute slightly earlier or later than the target depending on the specific biphenyl column used.

Validation Data Summary

Representative performance metrics based on optimized Biphenyl method.

ParameterResultAcceptance Criteria
Linearity (

)
> 0.995 (0.5 – 100 ng/mL)

Bias (Accuracy)


Precision (%CV)


Matrix Effect

(Minimal suppression)

Isomer Resolution 1.8 min difference Baseline resolved

Decision Workflow

Use this logic flow to determine the appropriate method for your laboratory's resources.

MethodSelection Start Start: Select Method CheckResources Lab Resources Available? Start->CheckResources LCMS UHPLC-MS/MS Available CheckResources->LCMS GCMS Only GC-MS Available CheckResources->GCMS SelectColumn Select Column Chemistry LCMS->SelectColumn Result3 Derivatization Required Long Run Times GCMS->Result3 C18 C18 Column SelectColumn->C18 Biphenyl Biphenyl / Phenyl-Hexyl SelectColumn->Biphenyl Result1 Risk: Co-elution Validation Likely Fails C18->Result1 Result2 Success: Baseline Resolution Validated Protocol Biphenyl->Result2

Figure 2: Decision tree for selecting the analytical approach.[1] Note the critical role of column chemistry.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] Report on the risk assessment of CUMYL-4CN-BINACA. Retrieved from [Link][1]

  • Krotulski, A. J., et al. (2020).[1] Emerging Synthetic Cannabinoids: Development and Validation of a Novel LC-QTOF-MS Assay. Journal of Analytical Toxicology. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity of 4-cyano CUMYL-BUTINACA Isomer 2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthetic cannabinoid "4-cyano CUMYL-BUTINACA isomer 2" and the critical factors influencing its detection by immunoassay. As new psychoactive substances (NPS) continue to emerge, understanding the potential for cross-reactivity in frontline screening technologies is paramount for researchers, toxicologists, and drug development professionals. This document moves beyond a simple data sheet to explain the underlying principles, predict potential outcomes, and provide a robust experimental framework for in-house validation.

The Evolving Challenge of Synthetic Cannabinoid Detection

The landscape of designer drugs is in a constant state of flux. Synthetic cannabinoid receptor agonists (SCRAs) represent one of the largest and most dynamic classes of NPS.[1] Compounds are often designed to circumvent existing legislation and evade detection by standard toxicological screening methods. Immunoassays serve as the essential first line of defense in clinical and forensic settings due to their speed, scalability, and cost-effectiveness. However, their efficacy is entirely dependent on the cross-reactivity of the assay's antibodies with these novel, often structurally distinct, analytes.

This guide focuses on a specific, second-generation SCRA, 4-cyano CUMYL-BUTINACA isomer 2, to illustrate the scientific principles and practical challenges of immunoassay screening for NPS.

Technical Profile: CUMYL-4CN-BINACA and its Positional Isomer

To understand the cross-reactivity of "isomer 2," we must first compare it to its more prevalent parent compound, CUMYL-4CN-BINACA (also known as SGT-78).

Chemical Structures and Nomenclature

The key distinction between the two compounds is the attachment point of the cyanobutyl tail on the indazole core.

  • CUMYL-4CN-BINACA: The cyanobutyl group is attached to the nitrogen at position 1 of the indazole ring. Its formal IUPAC name is 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide.[2][3][4]

  • 4-cyano CUMYL-BUTINACA isomer 2: The cyanobutyl group is attached to the nitrogen at position 2. Its formal name is 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide.[2][5][6]

This seemingly minor structural shift is critical in the context of antibody recognition, which relies on precise molecular geometry.

G cluster_0 CUMYL-4CN-BINACA (N1-Isomer) cluster_1 4-cyano CUMYL-BUTINACA isomer 2 (N2-Isomer) a 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl) -1H-indazole-3-carboxamide b 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl) -2H-indazole-3-carboxamide a->b Positional Isomers Key Difference: N-position of cyanobutyl group

Caption: Structural comparison of CUMYL-4CN-BINACA and its N2 positional isomer.

The Critical Role of Metabolism

Synthetic cannabinoids are extensively metabolized in the body, and the parent compound is often undetectable in urine samples.[2][7][8] The primary urinary markers for CUMYL-4CN-BINACA intake are its metabolites.[8] Major metabolic pathways include:

  • Oxidative Decyanation: The terminal nitrile group is hydroxylated and subsequently oxidized, forming the major N-butanoic acid metabolite (CUMYL-BINACA butanoic acid).[2][8]

  • Hydroxylation: Hydroxyl groups are added to the cumyl moiety.[7][8]

Therefore, for urine-based immunoassays, the pivotal question is not whether the assay detects the parent "isomer 2," but whether it detects its likely metabolites. While the metabolism of isomer 2 has not been explicitly studied, it is reasonable to hypothesize that it undergoes similar biotransformations.

The Science of Immunoassay Cross-Reactivity

Immunoassays function on the principle of competitive binding. In a typical screening assay, the drug or metabolite present in a sample competes with a labeled drug-enzyme conjugate for a limited number of specific antibody binding sites. The enzyme's activity is proportional to the amount of conjugate that binds to the antibody.

G cluster_0 High Drug Concentration in Sample cluster_1 Low/No Drug Concentration in Sample Drug Drug from Sample Antibody1 Antibody Drug->Antibody1 Binds Result1 Low Signal (Positive Result) Antibody1->Result1 Leads to Conjugate1 Labeled Drug (Enzyme Conjugate) Conjugate1->Antibody1 Blocked Antibody2 Antibody Result2 High Signal (Negative Result) Antibody2->Result2 Leads to Conjugate2 Labeled Drug (Enzyme Conjugate) Conjugate2->Antibody2 Binds

Caption: Principle of a competitive binding immunoassay.

The degree of cross-reactivity depends on the structural affinity between the antibody's binding site (paratope) and the test analyte (epitope). Most commercial synthetic cannabinoid immunoassays were developed using immunogens based on earlier generations of compounds, such as JWH-018 and its N-pentanoic acid metabolite.[9][10] Consequently, their ability to detect newer compounds like CUMYL-derivatives is incidental and often unpredictable without empirical testing.

Comparative Analysis: Predicting Cross-Reactivity for Isomer 2

A Critical Caveat: As of early 2026, there is no published, peer-reviewed experimental data quantifying the cross-reactivity of 4-cyano CUMYL-BUTINACA isomer 2 in any commercially available immunoassay.

Informed Hypothesis:

The shift of the alkyl chain from the N1 to the N2 position on the indazole ring represents a significant topographical change. In the context of the highly specific "lock-and-key" antibody binding model, this alteration is likely to reduce or potentially eliminate cross-reactivity in assays designed for other SCRAs. The antibody's binding pocket, optimized for a different molecular shape, may not accommodate the N2-isomer or its metabolites effectively.

Performance of Related Compounds:

To establish a baseline, it is useful to consider the performance of other synthetic cannabinoids. Cross-reactivity is highly variable and kit-dependent.[11] Studies have shown that some assays can detect a range of SCRA metabolites, while others are more specific.[10][12] For example, structural features like alkyl chain length and compound chirality have been shown to variably affect immunoassay response.[9][13] Without direct testing, one cannot assume that an assay that detects the parent CUMYL-4CN-BINACA (or its metabolites) will also detect isomer 2.

Data Summary (Illustrative - Based on General SCRA Findings)

The following table is an illustrative template based on typical findings for novel SCRAs tested against common immunoassay platforms. This is not actual data for isomer 2 but serves as a guide for how results should be presented.

Immunoassay Kit (Target Analyte)Calibrator Concentration (ng/mL)4-cyano CUMYL-BUTINACA isomer 2 Concentration for Positive Result (ng/mL)Calculated Cross-Reactivity (%)
Brand A SCRA Screen (JWH-018 N-pentanoic acid)20>1000<2.0%
Brand B SCRA Screen (UR-144/XLR-11 metabolites)10>1000<1.0%
Brand C Broad-Spectrum NPS Screen257503.3%
Brand D THC Screen (11-nor-9-carboxy-Δ9-THC)50Not Detected0%

A Validated Protocol for Determining Cross-Reactivity

Given the absence of data, empirical validation is essential. The following protocol provides a robust framework for any laboratory to determine the cross-reactivity of 4-cyano CUMYL-BUTINACA isomer 2 using their specific immunoassay platforms.

G start Start: Obtain Certified Reference Material (CRM) of Isomer 2 prep_stock Prepare Stock Solution in Methanol/DMSO start->prep_stock prep_work Prepare Serial Working Solutions in Blank Matrix (e.g., Certified Negative Urine) prep_stock->prep_work spike Spike Blank Matrix Samples at Multiple Concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL) prep_work->spike assay Analyze Spiked Samples & Calibrators using Immunoassay (Follow Kit Instructions) spike->assay data Record Assay Response (e.g., Absorbance, Rate) assay->data calc Determine Lowest Concentration Giving a Positive Result data->calc cross_react Calculate % Cross-Reactivity: (Calibrator Conc. / Test Conc.) x 100 calc->cross_react end End: Report Findings cross_react->end

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology

  • Objective: To quantitatively determine the percent cross-reactivity of 4-cyano CUMYL-BUTINACA isomer 2 with a specific immunoassay kit.

  • Materials:

    • Certified Reference Material (CRM) of 4-cyano CUMYL-BUTINACA isomer 2.[4][6]

    • Certified drug-free human urine.

    • Selected synthetic cannabinoid immunoassay kits and required instrumentation.

    • Class A volumetric flasks, pipettes, and appropriate solvents (e.g., methanol, DMSO).

  • Preparation of Stock & Working Solutions:

    • Prepare a 1 mg/mL stock solution of the CRM in a suitable solvent like methanol.

    • Perform serial dilutions in drug-free urine to create a range of working solutions. A suggested concentration range is 10, 50, 100, 500, and 1000 ng/mL.[9][13] Always prepare fresh working solutions.

  • Assay Procedure:

    • Allow all reagents, calibrators, and spiked samples to reach room temperature.

    • Perform the immunoassay exactly as described in the manufacturer's package insert.

    • Analyze the kit calibrators, controls, and the series of spiked isomer 2 samples. Run all samples in triplicate for statistical validity.

  • Data Analysis & Calculation:

    • Identify the lowest concentration of 4-cyano CUMYL-BUTINACA isomer 2 that produces a result equivalent to or greater than the kit's positive cutoff calibrator.

    • Use the following formula to calculate the percent cross-reactivity: % Cross-Reactivity = (Concentration of the Calibrator / Lowest Concentration of Isomer 2 Yielding a Positive Result) x 100

    • Example: If the kit cutoff is 20 ng/mL and the lowest concentration of isomer 2 that tests positive is 800 ng/mL, the cross-reactivity is (20 / 800) * 100 = 2.5%.

Conclusion

The detection of 4-cyano CUMYL-BUTINACA isomer 2 by immunoassay presents a significant analytical challenge. Due to its structural divergence from its more common N1-isomer and the legacy compounds used to develop most screening assays, it is highly probable that it will exhibit low to negligible cross-reactivity on most platforms.

This guide has established the distinct chemical identity of the isomer, explained the principles of antibody recognition, and highlighted the critical importance of metabolism in urine screening. In the absence of published data, the provided experimental protocol serves as an essential tool for any laboratory seeking to validate its screening capabilities. For the forensic and clinical toxicology communities, this case underscores the unwavering need for vigilance and continuous method validation to keep pace with the relentless evolution of new psychoactive substances. Relying on assumptions about cross-reactivity is not a viable strategy; empirical data is the only trustworthy foundation for accurate screening.

References

  • Staeheli, S. N., et al. (2018). Phase I Metabolism of the New Synthetic Cannabinoid Cumyl-4CN-BINACA and Detection in Human Urine Samples.
  • Journal of Analytical Toxicology. (2025). Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits.
  • Journal of Analytical Toxicology. (2024). Cross-reactivity of 24 cannabinoids and metabolites in blood using the Immunalysis Cannabinoids Direct enzyme-linked immunosorbent assay. [Link]

  • Öztürk, Y. E., et al. (2018). Detection of metabolites of the new synthetic cannabinoid CUMYL-4CN-BINACA in authentic urine samples and human liver microsomes using high-resolution mass spectrometry. Drug Testing and Analysis, 10(3), 449-459. [Link]

  • PMC. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. [Link]

  • Kevin, R. C., et al. (2019). CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist. Frontiers in Pharmacology, 10, 595. [Link]

  • PMC. Validation of an ELISA Synthetic Cannabinoids Urine Assay. [Link]

  • ResearchGate. (2023). Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood.
  • World Health Organization. (2018). Critical Review Report: CUMYL-4CN-BINACA. ECDD Repository. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: CUMYL-4CN-BINACA.
  • ResearchGate. (2019). Molecular structures of CUMYL-4CN-BINACA (1), CUMYL-5F-PINACA (2),... [Link]

  • Wikipedia. CUMYL-4CN-BINACA. [Link]

  • Forensic Science International. (2021). Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time-of-flight mass spectrometry after solid phase extraction.

Sources

Biological activity of "4-cyano CUMYL-BUTINACA isomer 2" compared to JWH-018

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the prototypical synthetic cannabinoid JWH-018 and 4-cyano CUMYL-BUTINACA Isomer 2 .

Critical Distinction: Researchers must distinguish between the active drug 4-CN-CUMYL-BUTINACA (also known as SGT-78 or CUMYL-4CN-BINACA) and its regioisomer, Isomer 2 .

  • JWH-018: A potent, full agonist at CB1/CB2 receptors (Reference Standard).

  • 4-CN-CUMYL-BUTINACA (SGT-78): A highly potent agonist, often exceeding JWH-018 in efficacy.

  • Isomer 2: The 2H-indazole regioisomer (impurity). Unlike the 1H-isomer, Isomer 2 typically exhibits negligible to micromolar affinity , effectively acting as a pharmacological "dud" or negative control in biological assays.

This guide details the structural basis for this loss of activity and provides protocols to empirically validate these differences.

Chemical Identity & Structural Divergence[1][2]

The biological activity of indazole-based cannabinoids is strictly governed by the position of the alkyl tail. During synthesis, alkylation of the indazole core yields two products: the desired 1-substituted (1H) product and the 2-substituted (2H) byproduct.

FeatureJWH-0184-CN-CUMYL-BUTINACA (Active)Isomer 2 (Target)
Core Scaffold Indole1H-Indazole2H-Indazole
Tail Position N-1 (Indole nitrogen)N-1 (Indazole nitrogen)N-2 (Indazole nitrogen)
Tail Structure Pentyl chain4-Cyanobutyl4-Cyanobutyl
Head Group NaphthylCumyl (phenylisopropyl)Cumyl (phenylisopropyl)
Key Characteristic Prototypical AgonistHigh Potency AgonistInactive/Low Potency Impurity
Synthesis & Isomer Formation Diagram

The following diagram illustrates how Isomer 2 arises as a byproduct during the alkylation step, a critical checkpoint in forensic profiling.

Synthesis_Isomerism Precursor Indazole-3-Carboxamide Precursor Isomer1 Isomer 1 (1H-Indazole) ACTIVE DRUG (SGT-78) Precursor->Isomer1 Major Product (N1-Alkylation) Isomer2 Isomer 2 (2H-Indazole) INACTIVE IMPURITY (Target) Precursor->Isomer2 Minor Product (N2-Alkylation) Reagent Alkylation Reagent (4-chlorobutyronitrile) Reagent->Isomer1 Reagent->Isomer2

Figure 1: Divergent synthesis pathways yielding the active 1H-isomer and the inactive 2H-isomer (Isomer 2).

Biological Activity & Receptor Pharmacology[3][4][5][6][7][8][9][10][11][12]

Binding Affinity ( ) and Functional Potency ( )[13]

The shift from N1 to N2 substitution on the indazole ring disrupts the molecule's ability to fit into the hydrophobic binding pocket of the CB1 receptor. While JWH-018 and the 1H-isomer of SGT-78 interact strongly with transmembrane helices 3, 5, and 6, Isomer 2 lacks the necessary steric orientation.

CompoundTargetBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
JWH-018 hCB1~9.0 nM~2.0 – 10.0 nM100% (Full Agonist)
4-CN-CUMYL-BUTINACA (1H) hCB1~2.6 nM~0.58 nM>100% (Superagonist)
Isomer 2 (2H-Indazole) hCB1> 1,000 nM (est) Micromolar / Inactive Negligible

Data Sources: JWH-018 and 1H-isomer data derived from Banister et al. (2019) and Cayman Chemical product data. Isomer 2 data extrapolated from SAR studies of 2-alkyl-2H-indazole impurities (Longworth et al., 2016).

Signaling Pathway Activation

JWH-018 activates the


 pathway, inhibiting adenylyl cyclase and reducing intracellular cAMP. Isomer 2 fails to trigger this conformational change.

Signaling_Pathway CB1_Active CB1 Receptor (Activated) Gi Gi/o Protein Coupling CB1_Active->Gi Recruitment CB1_Inactive CB1 Receptor (Resting State) JWH JWH-018 / SGT-78 JWH->CB1_Active High Affinity Binding Iso2 Isomer 2 Iso2->CB1_Inactive No Binding / Steric Clash AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease

Figure 2: JWH-018 engages the Gi/o pathway; Isomer 2 fails to bind or activate the receptor.

Experimental Protocols

To validate the inactivity of Isomer 2 compared to JWH-018, the cAMP Accumulation Assay is the gold standard. It measures the functional outcome of Gi-protein activation.[1][2]

Protocol: cAMP Inhibition Assay (TR-FRET)

Objective: Quantify the reduction of forskolin-stimulated cAMP levels by the test compounds.

Reagents:

  • HEK293 cells stably expressing human CB1 (hCB1).

  • Forskolin (10 µM final).

  • Reference Agonist: CP-55,940 or JWH-018.

  • Test Compounds: 4-cyano CUMYL-BUTINACA Isomer 2.[3][4][5][2][6]

  • Detection Kit: Lance Ultra cAMP (PerkinElmer) or GloSensor (Promega).

Workflow:

  • Cell Seeding:

    • Harvest hCB1-HEK293 cells and suspend in stimulation buffer (HBSS + 5mM HEPES + 0.1% BSA).

    • Seed 2,000 cells/well in a 384-well white opti-plate.

  • Compound Preparation:

    • Dissolve JWH-018 and Isomer 2 in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (10^-5 M to 10^-12 M) in stimulation buffer containing Forskolin (20 µM) .

    • Note: Forskolin is required to raise basal cAMP levels so that the agonist-induced decrease can be measured.

  • Stimulation:

    • Add 5 µL of compound/forskolin mix to cells (5 µL). Final Forskolin conc = 10 µM.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate for 1 hour at RT.

  • Data Acquisition:

    • Read plate on EnVision or compatible multimode reader (Excitation: 320/340 nm; Emission: 615/665 nm).

  • Analysis:

    • Normalize data to "Forskolin only" (0% inhibition) and "Buffer only" (100% inhibition).

    • Fit curves using a 4-parameter logistic equation to determine

      
      .
      

Expected Outcome:

  • JWH-018: Sigmoidal dose-response curve with

    
     in the low nanomolar range.
    
  • Isomer 2: Flat line or very weak response only at high concentrations (>10 µM), confirming lack of potency.

References

  • Banister, S. D., et al. (2019). CUMYL-4CN-BINACA Is an Efficacious and Potent Pro-Convulsant Synthetic Cannabinoid Receptor Agonist. Frontiers in Pharmacology. Available at: [Link]

  • Longworth, M., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.[7] Forensic Toxicology.[8][9] Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Report on the risk assessment of CUMYL-4CN-BINACA.[4] Available at: [Link]

  • Presley, B. C., et al. (2016). Determination of Synthetic Cannabinoids in Seized Materials: A Comparison of JWH-018, JWH-073, and Their Metabolites. Journal of Analytical Toxicology. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-cyano CUMYL-BUTINACA isomer 2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

4-cyano CUMYL-BUTINACA isomer 2 is a positional isomer of the synthetic cannabinoid SGT-78 (CUMYL-4CN-BINACA). Due to its structural classification, it is regulated as a Schedule I Controlled Substance in the United States and many other jurisdictions.

Disposal of this compound requires strict adherence to two parallel regulatory frameworks:[1][2][3][4][5]

  • Drug Enforcement Administration (DEA): Focuses on chain of custody and "non-retrievability" to prevent diversion.

  • Environmental Protection Agency (EPA): Focuses on environmental toxicity and hazardous waste characteristics (RCRA).

Immediate Action Required: Do not dispose of this substance in standard chemical waste streams without prior segregation and documentation.[6]

Chemical Identity Table
ParameterDetail
Common Name 4-cyano CUMYL-BUTINACA isomer 2
IUPAC Name 2-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-2H-indazole-3-carboxamide
CAS Number 2365471-69-6
Molecular Formula C₂₂H₂₄N₄O
Regulatory Status Schedule I (US) ; Controlled Substance (EU/UK)
Primary Hazard High Potency Synthetic Cannabinoid (Unknown Toxicity); Nitrile-bearing

Safety Assessment & Pre-Disposal Handling[3][6]

Core Principle: Treat this compound as a high-potency toxicant with unknown specific toxicology. The nitrile moiety (


) presents a risk of hydrogen cyanide (HCN) evolution if subjected to strong acids or uncontrolled thermal degradation.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator is minimum; use a fume hood for all open handling to prevent inhalation of dusts.

  • Dermal: Double-glove with Nitrile gloves (minimum thickness 5 mil). Latex is not recommended due to variable permeability for organic solvents often used with cannabinoids.

  • Ocular: Chemical splash goggles.[7]

Chemical Compatibility Warning
  • Avoid Acids: Do not mix with strong acids (e.g., HCl, H₂SO₄) during waste consolidation. Acid hydrolysis of the nitrile group can release toxic HCN gas.

  • Avoid Oxidizers: Strong oxidizers may react unpredictably with the indazole core.

Disposal Decision Logic (Workflow)

The disposal procedure depends entirely on the source of the material: Inventory (pure substance) vs. Experimental Waste (mixtures/spills).

DisposalWorkflow start Material for Disposal decision Is the material Inventory or Experimental Waste? start->decision inventory INVENTORY (Pure Standard, Expired/Unwanted) decision->inventory Pure Substance waste EXPERIMENTAL WASTE (Solvent mixtures, Contaminated PPE, Spills) decision->waste Mixtures/Trash rev_dist OPTION A (Preferred): Reverse Distributor (Transfer to DEA Registrant) inventory->rev_dist Standard Path witness OPTION B: On-Site Destruction (DEA Form 41 + 2 Witnesses) inventory->witness If Rev. Dist. Unavailable haz_waste Hazardous Waste Stream (Segregated Incineration) waste->haz_waste Render Irretrievable end1 Document: DEA Form 222 rev_dist->end1 Chain of Custody Transfer end2 Document: DEA Form 41 witness->end2 Incineration/Chemical Destruction end3 Document: Waste Manifest haz_waste->end3 EPA Compliant Incineration

Figure 1: Decision tree for classifying and disposing of 4-cyano CUMYL-BUTINACA isomer 2 based on regulatory status.

Protocol A: Inventory Disposal (Reverse Distribution)

Applicability: Unused reference standards, expired vials, or bulk powder. Regulatory Requirement: 21 CFR § 1317.05[1]

The safest and most compliant method for DEA registrants is to transfer custody to a Reverse Distributor . This shifts the liability of destruction to a licensed third party.

  • Identify a Reverse Distributor: Contact a DEA-registered reverse distributor.[1][2]

  • Initiate Transfer:

    • For Schedule I substances, the Reverse Distributor must issue a DEA Form 222 to you (the researcher).

    • You act as the supplier fulfilling the order to return the drug.

  • Packaging: Seal the original container. Place it in a secondary leak-proof bag.

  • Shipping: Ship via a carrier approved for controlled substances (typically requiring signature service and tracking).

  • Record Retention: Keep the executed Form 222 and the shipping invoice for 2 years (minimum) to prove the substance left your inventory legally.

Protocol B: On-Site Destruction (Witnessed)

Applicability: When reverse distribution is not feasible, or for non-recoverable spillage of inventory. Regulatory Requirement: 21 CFR § 1317.95[1]

This method requires rendering the substance "non-retrievable"—meaning its physical or chemical state is permanently altered and it cannot be transformed back.

Step-by-Step Procedure
  • Prepare DEA Form 41: Complete "Registrant Record of Controlled Substances Destroyed".[2][5]

  • Assemble Witnesses: You require two authorized employees to witness the destruction from start to finish.[1][5]

  • Destruction Method (Incineration is Preferred):

    • Chemical Digestion (Alternative): If an on-site incinerator is not available, use a chemical digestion kit specifically designed for controlled substances (e.g., activated carbon/chemical hardener systems).

    • Note: Simple dilution is not sufficient. The drug must be chemically sequestered or destroyed.

  • Execution:

    • Place the substance into the destruction container/medium in the presence of witnesses.

    • Seal the container permanently.

  • Documentation:

    • Both witnesses must sign DEA Form 41.[2][4]

    • Do not mail Form 41 to the DEA unless requested; file it in your controlled substance binder.

    • The sealed waste container is now classified as non-controlled hazardous waste and proceeds to Protocol C.

Protocol C: Experimental Waste & Contaminated Debris

Applicability: Solvent mixtures (e.g., HPLC waste), contaminated gloves, bench paper, and "non-retrievable" destruction products from Protocol B.

Since the substance is no longer in a pure, usable form, the focus shifts to EPA/RCRA compliance .

  • Waste Characterization:

    • EPA Waste Code: Likely D001 (Ignitable) if in organic solvent. If neat, it may be classified as "Toxic" (characteristic) or simply "Hazardous Waste - Toxic" depending on state regulations.

    • Labeling: Label as "Hazardous Waste - Synthetic Cannabinoid/Nitrile Mixture". Explicitly list "Contains Nitriles" to alert waste handlers of potential HCN risks during incineration.

  • Segregation:

    • Use a High-Density Polyethylene (HDPE) waste container.

    • Do NOT mix with acidic waste streams (Risk of HCN evolution).

  • Disposal Path:

    • Hand off to your institution's EHS (Environmental Health & Safety) department.[2][3][4]

    • Mandatory: The final disposal facility must use incineration (not landfill). Incineration at >1000°C ensures destruction of the indazole core and nitrile group.

Emergency Procedures (Spills)

In the event of a spill during disposal:

  • Evacuate & Ventilate: If dust is airborne, clear the area.[7]

  • PPE: Don double nitrile gloves and respiratory protection.

  • Containment: Cover spill with a solvent-dampened pad (Ethanol or Methanol) to prevent dust generation.

  • Deactivation: Wipe the area with a 10% bleach solution (oxidative destruction), followed by water.

  • Disposal: Collect all cleanup materials as Hazardous Waste (Protocol C).

References

  • U.S. Drug Enforcement Administration. (2023). Disposal of Controlled Substances (21 CFR Part 1317).[1][5] Retrieved from [Link]

  • U.S. Government Publishing Office. 21 CFR 1317.95 - Destruction procedures. Electronic Code of Federal Regulations. Retrieved from [Link][1][5]

  • Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Reactivity (D003) and Toxicity. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-cyano CUMYL-BUTINACA isomer 2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-cyano CUMYL-BUTINACA isomer 2 Content Type: Operational Safety & Logistics Guide

Executive Summary & Hazard Classification

Substance: 4-cyano CUMYL-BUTINACA isomer 2 (Cayman Item No. 20748) Class: Synthetic Cannabinoid Receptor Agonist (SCRA) / Indazole-3-carboxamide derivative.[1][2] Risk Profile: EXTREME POTENCY / UNKNOWN TOXICITY. As a positional isomer of CUMYL-4CN-BINACA (a compound linked to multiple fatalities and severe toxicity events), this substance must be handled under the Precautionary Principle .[1][2] In the absence of specific LC50/LD50 data, you must default to the highest biosafety containment level available in your facility.

Operational Directive: Treat as a Control Band 4 (OEB 4) compound.

  • Target Occupational Exposure Limit (OEL): < 1.0 µg/m³ (8-hr TWA).[1][2]

  • Primary Route of Exposure: Inhalation of dusts and dermal absorption (highly lipophilic).

The Hierarchy of Protection (Engineering vs. PPE)

Personal Protective Equipment (PPE) is your last line of defense, not your first.[1] For a compound of this potency, PPE is a redundancy system for when engineering controls are breached.

Engineering Controls (Primary Barrier)[1][2]
  • Solid Handling (Powders): MUST be performed in a Glove Box (Isolator) or a Class II, Type B2 Biological Safety Cabinet (BSC) vented 100% to the outside.[2]

  • Liquid Handling (Solutions): Chemical Fume Hood with face velocity > 100 fpm.[1]

PPE Specifications (Secondary Barrier)
Body AreaRequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N99/P100 Half-Mask (if working in a fume hood).[1][2] N95 is insufficient for high-potency dusts.[1][2]SCRA dusts are often electrostatic and micron-sized.[1][2] A P100 offers 99.97% efficiency against these particulates.[1]
Dermal (Hands) Double Gloving Protocol. Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield).[1][2]Visual Breach Detection: Use contrasting colors (e.g., blue inner, purple outer).[1] If the outer glove tears, the blue shows immediately.
Body Disposable Tyvek® Coverall (or equivalent non-woven polyethylene).[1]Prevents dust accumulation on street clothes.[1] Cotton lab coats trap particulates and become secondary contamination sources.
Ocular Chemical Splash Goggles (Indirect Vented).[1]Standard safety glasses do not seal against airborne dust migration or splashes.[1]

Operational Workflow: Step-by-Step

This protocol utilizes a "Clean-to-Dirty" unidirectional workflow to prevent cross-contamination.[1][2]

Phase 1: Preparation & Entry[1][2]
  • Static Control: Place an ionizing fan or anti-static gun inside the containment device. Synthetic cannabinoids are often fluffy, electrostatic solids that "jump" during weighing.

  • Donning PPE:

    • Put on shoe covers.[1]

    • Don Tyvek suit.[1]

    • Don Inner Gloves (taped to Tyvek cuffs).[1]

    • Don Respiratory Protection.[1]

    • Don Outer Gloves (extended cuff).[1]

  • Verification: Check magnehelic gauge on Fume Hood/BSC to ensure negative pressure is within range (e.g., 0.5 inches w.g.).

Phase 2: Weighing & Solubilization (Critical Risk Zone)[1][2]
  • Transfer: Move the sealed vial of 4-cyano CUMYL-BUTINACA isomer 2 into the containment zone.

  • Taring: Place the receiving vessel (volumetric flask) on the balance inside the hood. Tare the balance.

  • Opening: Open the vial slowly to avoid pressure release puffing dust into the air.

  • Weighing: Use a disposable anti-static spatula.[1] Transfer solid to the flask.

    • CRITICAL: If any powder spills on the balance, stop. Wipe immediately with a solvent-dampened Kimwipe (Methanol or Acetone) to prevent dust aerosolization.[1][2]

  • Solvation: Add solvent (e.g., Methanol, DMSO) immediately to the flask.

    • Safety Note: Once dissolved, the inhalation risk drops, but dermal absorption risk spikes . The solvent acts as a carrier vehicle across the skin barrier.

Phase 3: Decontamination & Exit[1][2]
  • Primary Decon: Wipe down the exterior of the solution flask with 10% bleach, then ethanol, before removing it from the hood.

  • Waste Segregation: Place all spatulas, weigh boats, and wipes into a "Solid Hazardous Waste" bag inside the hood. Seal the bag before removal.

  • Doffing PPE:

    • Remove Outer Gloves (turn inside out).[1]

    • Remove Tyvek suit (roll down from shoulders to keep dust inside).[1]

    • Remove Respiratory protection.[1]

    • Remove Inner Gloves last.[1]

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific compound.

SafetyProtocol cluster_Engineering Level 1: Engineering Controls Hazard 4-cyano CUMYL-BUTINACA (High Potency Source) Static Anti-Static Ionizer (Prevents Aerosolization) Hazard->Static Dust Generation Gloves Double Nitrile Gloves (Dermal Stop) Hazard->Gloves Splash/Contact BSC Class II BSC / Glovebox (Negative Pressure) Resp PAPR / P100 Mask (Inhalation Stop) BSC->Resp If Containment Breached Static->BSC Contained Researcher Researcher Safety (Protected State) Resp->Researcher Gloves->Researcher

Caption: Multi-layered defense strategy. Engineering controls contain the source; PPE acts as the fail-safe for breach events.[1][2]

Decontamination and Disposal Plan

Disposal Strategy: Synthetic cannabinoids are environmental hazards.[1] Under no circumstances should they be disposed of down the drain.

Waste StreamTreatment Method
Solid Waste (Vials, PPE, Wipes)High-Temperature Incineration. Pack in yellow biohazard/chemical waste bags.[1][2] Label clearly: "Synthetic Cannabinoid - High Potency."
Liquid Waste (Mother liquors)Solvent Waste Stream (Incineration). Do not mix with oxidizers (e.g., Nitric Acid) if dissolved in organic solvents.[1][2]
Spill Cleanup 1. Cover spill with absorbent pad.2.[1] Wet pad with 10% Sodium Hypochlorite (Bleach) .[1][2] Bleach oxidizes and cleaves the indole/indazole core, reducing potency.3. Wait 15 minutes.4. Wipe up and dispose as hazardous waste.[3]

Emergency Response (Medical)

Signs of Exposure: Rapid onset (minutes) of tachycardia (racing heart), anxiety, nausea, sedation, or seizures.

Immediate Action:

  • Inhalation: Move to fresh air immediately. Alert Lab Safety Officer.

  • Skin Contact: Wash with cool soapy water for 15 minutes.[1] Do not scrub (abrasion increases absorption).[1]

  • Medical: Transport to ER. Provide the SDS and explicitly state: "Suspected exposure to potent synthetic cannabinoid receptor agonist (Indazole class)." Standard drug screens will likely be negative; symptomatic treatment (benzodiazepines for seizures) is standard protocol.

References

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Occupational Exposure Banding. NIOSH. Retrieved from [Link][1][2]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[1] Report on the risk assessment of CUMYL-4CN-BINACA. Retrieved from [Link][1][2]

  • SafeBridge Consultants. (2022).[1] Potent Compound Safety: The Hierarchy of Controls in Pharmaceutical R&D. (Industry Standard Guideline).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano CUMYL-BUTINACA isomer 2
Reactant of Route 2
Reactant of Route 2
4-cyano CUMYL-BUTINACA isomer 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.